Product packaging for (E)-6-Methylhept-3-en-1-ol(Cat. No.:CAS No. 1335-09-7)

(E)-6-Methylhept-3-en-1-ol

Cat. No.: B073167
CAS No.: 1335-09-7
M. Wt: 128.21 g/mol
InChI Key: ORDORPRDJRJHON-ONEGZZNKSA-N
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Description

(E)-6-Methylhept-3-en-1-ol is a high-purity, unsaturated alcohol of significant interest in chemical ecology and synthetic organic chemistry. Its defined (E)-configuration and specific carbon skeleton make it a valuable intermediate and standard in the synthesis of insect pheromones and flavor/fragrance compounds. Researchers utilize this compound to study the structure-activity relationships of semiochemicals, particularly in the behavioral manipulation of insect species, aiding in the development of eco-friendly pest management strategies. Furthermore, this compound serves as a versatile chiral building block for constructing more complex natural products and macrocyclic structures. Its mechanism of action in research contexts often involves mimicking natural ligands to interact with specific olfactory or chemosensory receptors, providing insights into signal transduction pathways. This product is intended solely for laboratory research applications and is an essential tool for chemists and biologists exploring interspecies communication, synthetic methodology, and the development of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B073167 (E)-6-Methylhept-3-en-1-ol CAS No. 1335-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-6-methylhept-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h3-4,8-9H,5-7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDORPRDJRJHON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887555
Record name 3-Hepten-1-ol, 6-methyl-, (3E)-
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Molecular Weight

128.21 g/mol
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CAS No.

68900-88-9, 1335-09-7
Record name (3E)-6-Methyl-3-hepten-1-ol
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Record name Heptenol, methyl-
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Record name 6-Methyl-3-hepten-1-ol, (3E)-
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Record name 3-Hepten-1-ol, 6-methyl-, (3E)-
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Record name 3-Hepten-1-ol, 6-methyl-, (3E)-
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Record name (E)-6-methylhept-3-en-1-ol
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Record name 6-METHYL-3-HEPTEN-1-OL, (3E)-
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Foundational & Exploratory

An In-depth Technical Guide to (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (E)-6-Methylhept-3-en-1-ol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Properties

This compound is an unsaturated aliphatic alcohol. While detailed experimental data for this specific compound is limited in publicly available literature, its fundamental properties have been estimated and are summarized below.

PropertyValueSource
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1][2]
CAS Number 68900-88-9[1][2]
Appearance No data available
Boiling Point (estimated) 202.67 °C[1]
Melting Point (estimated) -31.5 °C[1]
Density (estimated) 0.8646 g/cm³[1]
Refractive Index (estimated) 1.4379[1]
Solubility No specific data available. Expected to be slightly soluble in water and soluble in organic solvents.

Spectroscopic Data

Synthesis

A plausible and commonly employed synthetic route for this compound involves a two-step process: a Wittig olefination followed by hydroboration-oxidation.[3]

Synthetic Pathway

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydroboration-Oxidation Isovaleraldehyde Isovaleraldehyde E-6-Methylhept-3-ene E-6-Methylhept-3-ene Isovaleraldehyde->E-6-Methylhept-3-ene 1. Wittig Reagent Propyltriphenylphosphonium ylide Propyltriphenylphosphonium ylide E-6-Methylhept-3-en-1-ol E-6-Methylhept-3-en-1-ol E-6-Methylhept-3-ene->E-6-Methylhept-3-en-1-ol 1. BH3-THF 2. H2O2, NaOH

Synthetic pathway for this compound.
Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in the reviewed literature. However, the following are generalized procedures for the key reactions involved.

Step 1: Wittig Reaction (General Protocol)

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. To obtain the (E)-alkene with higher selectivity from an unstabilized ylide, the Schlosser modification is often employed.

  • Materials: An appropriate alkyltriphenylphosphonium salt (e.g., propyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or sodium hydride), an aldehyde (isovaleraldehyde), and an appropriate anhydrous solvent (e.g., THF or diethyl ether).

  • Procedure:

    • The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The strong base is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.

    • The aldehyde, dissolved in the same solvent, is then added slowly to the ylide solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • The crude product is purified by column chromatography to yield (E)-6-Methylhept-3-ene.

Step 2: Hydroboration-Oxidation (General Protocol)

This two-step reaction converts an alkene into an alcohol with anti-Markovnikov regioselectivity.

  • Materials: The alkene ((E)-6-Methylhept-3-ene), a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF), and an oxidizing agent (e.g., hydrogen peroxide) with a base (e.g., sodium hydroxide).

  • Procedure:

    • The alkene is dissolved in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.

    • The borane reagent is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for a specified period to ensure complete hydroboration.

    • The reaction is then cooled, and the base and oxidizing agent are added sequentially.

    • The mixture is stirred, and the product is extracted.

    • The final product, this compound, is purified by distillation or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information in the current literature regarding the biological activity or signaling pathways directly involving this compound. However, unsaturated alcohols as a class are known to have various biological roles, including acting as pheromones in insects. Given its structural similarity to known semiochemicals, this compound could be a candidate for investigation in chemical ecology.

Proposed Biological Screening Workflow

For a novel compound like this compound, a typical initial screening workflow to identify potential biological activity is proposed below.

G Compound This compound HTS High-Throughput Screening (e.g., cell-based assays, receptor binding assays) Compound->HTS Hit_Identified Hit Identification HTS->Hit_Identified Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identified->Lead_Optimization Active Hit_Identified->End Inactive ADMET In vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET In_Vivo In Vivo Efficacy and Toxicology Studies ADMET->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Proposed workflow for biological activity screening.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, general toxicological information for C7 and C8 unsaturated alcohols suggests they have low acute toxicity. It is recommended to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

This compound is a C8 unsaturated alcohol with potential applications in organic synthesis and possibly in chemical ecology. While its basic chemical properties can be estimated, there is a significant lack of experimental data, including spectroscopic characterization, detailed synthetic protocols, and biological activity. This guide provides a summary of the available information and outlines standard methodologies that can be applied to further investigate this compound. Future research is needed to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Physical Properties of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6-Methylhept-3-en-1-ol is an unsaturated alcohol with potential applications in various fields of chemical research, including the synthesis of novel organic compounds and the development of new therapeutic agents. A thorough understanding of its physical properties is fundamental for its effective use in experimental settings and for predicting its behavior in different chemical and biological systems. This technical guide provides a summary of the known physical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Data

The following table summarizes the available physical property data for this compound. It is important to note that while some of these values are derived from computational models, they provide a valuable starting point for laboratory investigations.

Physical PropertyValueSource
Molecular Formula C₈H₁₆O--INVALID-LINK--[1]
Molecular Weight 128.21 g/mol --INVALID-LINK--[1]
Boiling Point 202.67 °C (estimate)--INVALID-LINK--
Melting Point -31.5 °C (estimate)--INVALID-LINK--
Density 0.8646 g/cm³ (estimate)--INVALID-LINK--
Refractive Index 1.4379 (estimate)--INVALID-LINK--
XLogP3 2.1--INVALID-LINK--[1]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the experimental determination of the key physical properties of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method: Thiele Tube Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath and the sample.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Method: Gravimetric Method

  • Mass Measurement: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is weighed on an analytical balance.

  • Sample Addition: The volumetric flask is filled to the calibration mark with this compound.

  • Final Mass Measurement: The flask containing the sample is reweighed.

  • Calculation: The density is calculated by dividing the mass of the sample (final mass - initial mass) by the volume of the flask. For improved accuracy, this measurement should be repeated multiple times, and the average value should be reported.[2][3]

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

Method: Abbé Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For a substance like this compound, which is liquid at room temperature, this would involve cooling the substance until it solidifies.

Method: Capillary Method

  • Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[4]

  • Heating: The sample is heated at a slow, controlled rate.[4][5]

  • Observation: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded. This provides the melting point range.[4]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Method: Visual Miscibility Test

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, dichloromethane, and hexane.

  • Procedure: To a test tube containing a small, measured volume of the solvent (e.g., 1 mL), this compound is added dropwise with agitation.

  • Observation: The solubility is determined by observing whether a single, clear phase is formed (soluble), if two distinct layers are present (insoluble), or if the sample dissolves to a limited extent (partially soluble).

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase.

  • Detection and Analysis: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Analysis: The ¹H NMR spectrum will show distinct signals for the different types of protons in the molecule. Key signals to expect include those for the hydroxyl proton, the vinylic protons of the double bond, and the protons on the carbons adjacent to the oxygen and the double bond. The chemical shifts, integration, and splitting patterns of these signals will confirm the structure.[7]

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: The same sample prepared for ¹H NMR can be used.

    • Analysis: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the signals will indicate the electronic environment of each carbon, with the carbon attached to the hydroxyl group and the vinylic carbons appearing at characteristic downfield shifts.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

  • Analysis: The IR spectrum is recorded. Key characteristic absorption bands to identify are:

    • A broad O-H stretching band around 3200-3600 cm⁻¹, indicative of the alcohol functional group.[9]

    • C-H stretching bands for both sp² (vinylic) and sp³ (alkyl) carbons.

    • A C=C stretching band around 1650-1680 cm⁻¹.

    • A strong C-O stretching band in the region of 1050-1260 cm⁻¹.[9]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel unsaturated alcohol like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical_properties Physical Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group ID GCMS GC-MS Analysis Purification->GCMS Purity & MW Confirmation BoilingPoint Boiling Point NMR->BoilingPoint Density Density IR->Density RefractiveIndex Refractive Index GCMS->RefractiveIndex Data_Analysis Data Compilation & Analysis BoilingPoint->Data_Analysis MeltingPoint Melting Point (of solidified sample) Density->MeltingPoint Density->Data_Analysis Solubility Solubility RefractiveIndex->Solubility RefractiveIndex->Data_Analysis MeltingPoint->Data_Analysis Solubility->Data_Analysis

Caption: Workflow for the physicochemical characterization of an unsaturated alcohol.

References

(E)-6-Methylhept-3-en-1-ol CAS number 68900-88-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (E)-6-Methylhept-3-en-1-ol (CAS: 68900-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsaturated alcohol with potential applications in chemical ecology and organic synthesis. Its stereochemistry and functional groups make it a valuable chiral building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 68900-88-9[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
IUPAC Name This compound[1]
Density (estimate) 0.8646 g/cm³[2]
Boiling Point (estimate) 202.67 °C[2]
Melting Point (estimate) -31.5 °C[2]
Refractive Index (estimate) 1.4379[2]
SMILES CC(C)C/C=C/CCO[1]
InChIKey ORDORPRDJRJHON-ONEGZZNKSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. The primary strategies involve the stereoselective formation of the trans-alkene followed by the introduction of the primary alcohol functionality. Two common retrosynthetic approaches are outlined below.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves disconnecting the molecule at key positions to identify readily available starting materials.

G cluster_wittig Wittig Approach cluster_grignard Grignard Approach target This compound wittig_alkene (E)-6-Methylhept-3-ene target->wittig_alkene Hydroboration- Oxidation grignard_product Target Alcohol target->grignard_product Direct Formation wittig_reagents Isovaleraldehyde + (3-Hydroxypropyl)triphenylphosphonium ylide wittig_alkene->wittig_reagents Wittig Reaction grignard_reagents Isobutylmagnesium bromide + (E)-4-Bromo-3-buten-1-ol grignard_product->grignard_reagents Grignard Reaction

Caption: Retrosynthetic pathways for this compound.

Experimental Protocols

3.2.1. Wittig Reaction for (E)-Alkene Synthesis

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones.[3] To achieve the desired (E)-stereochemistry, a stabilized ylide is typically used.[4]

Protocol:

  • Ylide Preparation:

    • To a solution of (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.

    • Allow the reaction mixture to stir for 1-2 hours at room temperature to form the corresponding ylide.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C and slowly add a solution of isovaleraldehyde in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, this compound, by flash column chromatography on silica gel.

3.2.2. Grignard Reaction for C-C Bond Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile, such as an epoxide.[5][6][7][8][9]

Protocol:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Epoxide:

    • Cool the Grignard reagent to 0 °C and slowly add a solution of a suitable epoxide, such as (E)-1-bromo-4,5-epoxypentane, in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

3.2.3. Hydroboration-Oxidation for Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction to convert an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.[10]

Protocol:

  • Hydroboration:

    • To a solution of (E)-6-methylhept-3-ene in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Oxidation:

    • Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

    • Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by flash column chromatography.

Spectroscopic Data

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Expected Key Signals
¹H NMR - Multiplet around 5.4-5.6 ppm (vinylic protons, H-3 and H-4) - Triplet around 3.6 ppm (CH₂OH, H-1) - Multiplet around 2.1 ppm (allylic protons, H-2 and H-5) - Multiplet around 1.6-1.8 ppm (methine proton, H-6) - Doublet around 0.9 ppm (methyl protons, H-7 and H-8)
¹³C NMR - Peaks in the range of 125-135 ppm (vinylic carbons, C-3 and C-4) - Peak around 62 ppm (CH₂OH, C-1) - Peaks in the range of 25-45 ppm (aliphatic carbons, C-2, C-5, C-6) - Peak around 22 ppm (methyl carbons, C-7 and C-8)
IR (Infrared) - Broad peak around 3300-3400 cm⁻¹ (O-H stretch) - Peaks around 2850-2960 cm⁻¹ (C-H stretch) - Peak around 965-975 cm⁻¹ (trans C=C bend) - Peak around 1050-1150 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 128. - Fragments corresponding to the loss of water (M-18), and cleavage at various points in the carbon chain.

Potential Biological Relevance: Insect Pheromone Signaling

Unsaturated alcohols are a class of compounds frequently utilized by insects as pheromones for chemical communication, including attracting mates and signaling alarm.[11] While there is no direct evidence in the searched literature implicating this compound as an insect pheromone, its structural similarity to known pheromones suggests it could have biological activity in this context.

General Insect Pheromone Signaling Pathway

The detection of pheromones in many insects follows a general signaling cascade within the olfactory sensory neurons located in the antennae.

G Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) PBP->OR Delivery to Receptor G_protein G-protein OR->G_protein Activation Orco Odorant Receptor Co-receptor (Orco) Orco->G_protein Activation Ion_Channel Ion Channel G_protein->Ion_Channel Modulation Signal Neuronal Signal Ion_Channel->Signal Ion Influx

Caption: A generalized insect pheromone signaling pathway.

This pathway typically involves the following steps:

  • Binding to Pheromone Binding Proteins (PBPs): Hydrophobic pheromone molecules are captured and solubilized by PBPs in the sensillar lymph.

  • Activation of Odorant Receptors (ORs): The PBP-pheromone complex delivers the pheromone to an OR located on the dendritic membrane of an olfactory sensory neuron.

  • Signal Transduction: Pheromone binding to the OR, which is often coupled with a co-receptor (Orco), can initiate a signal transduction cascade. This can involve G-protein activation, leading to the opening of ion channels.[6][7]

  • Generation of Neuronal Signal: The influx of ions depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in a behavioral response.

Further research is required to determine if this compound plays a role in any specific insect's chemical communication and to elucidate the precise signaling pathway it might activate.

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-6-Methylhept-3-en-1-ol. Due to the absence of experimentally acquired spectra in publicly available databases, this guide leverages established NMR prediction methodologies to offer a comprehensive spectroscopic characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development by providing a foundational understanding of the expected NMR properties of this compound.

Molecular Structure and Atom Numbering

The structure of this compound is presented below with standardized atom numbering for unambiguous spectral assignment. This numbering scheme will be used throughout this guide to correlate specific atoms with their corresponding NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Atom # Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H35.55dtJ = 15.4, 6.21H
H45.40dtJ = 15.4, 6.81H
H13.65tJ = 6.42H
H22.25qJ = 6.42H
H51.95tJ = 6.82H
H61.70m-1H
OH1.30s (broad)-1H
H7, H80.90dJ = 6.66H

Predicted ¹³C NMR Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

Atom # Chemical Shift (δ, ppm)
C4135.0
C3125.0
C162.5
C541.5
C239.0
C631.0
C7, C822.5

Experimental Protocols

While the data presented is predictive, the following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate 1H peak_pick Peak Picking baseline->peak_pick

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz (or higher)

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H)

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

Spectral Interpretation and Key Structural Correlations

The predicted NMR data provides valuable insights into the molecular structure of this compound.

G cluster_structure Structural Features cluster_nmr Predicted NMR Signals alkene (E)-Alkene Protons (H3, H4) alkene_shift δ = 5.40-5.55 ppm J ≈ 15.4 Hz (trans) alkene->alkene_shift correlates to alcohol Primary Alcohol Protons (H1) alcohol_shift δ = 3.65 ppm alcohol->alcohol_shift correlates to isopropyl Isopropyl Protons (H7, H8) isopropyl_shift δ = 0.90 ppm (doublet) isopropyl->isopropyl_shift correlates to

Caption: Key correlations between structural features and predicted NMR signals.

  • Alkene Protons (H3 and H4): The downfield chemical shifts of H3 and H4 are characteristic of protons attached to a carbon-carbon double bond. The large coupling constant of approximately 15.4 Hz is a definitive indicator of the (E) or trans stereochemistry of the double bond.[1][2][3]

  • Alcohol Protons (H1): The triplet at 3.65 ppm is indicative of a methylene group adjacent to a hydroxyl group and another methylene group.

  • Isopropyl Group (H6, H7, H8): The doublet for the six equivalent methyl protons (H7 and H8) and the multiplet for the single methine proton (H6) are characteristic of an isopropyl moiety.[1]

  • ¹³C Spectrum: The signals between 125 and 135 ppm confirm the presence of the sp² hybridized carbons of the alkene. The signal at 62.5 ppm is typical for a carbon atom single-bonded to an oxygen atom in a primary alcohol. The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the alkyl chain.[3]

Disclaimer: The NMR data presented in this document is based on computational predictions and should be used as a reference. Experimental verification is necessary for definitive structural confirmation.

References

Infrared Spectroscopy of (E)-6-Methylhept-3-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectrum of (E)-6-Methylhept-3-en-1-ol. It details the characteristic vibrational frequencies, presents a standardized experimental protocol for spectral acquisition, and visually correlates the molecule's functional groups with their spectral signatures.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies.[2] By measuring the frequencies at which the radiation is absorbed, an IR spectrum is generated, providing a unique "fingerprint" of the molecule.[3]

This compound is a primary alcohol containing a trans (E) carbon-carbon double bond. Its structure dictates the presence of several key functional groups, each with characteristic absorption bands in the IR spectrum:

  • -OH group (alcohol): Gives rise to a very strong and broad absorption due to hydrogen bonding.

  • C-O bond (alcohol): Produces a strong stretching vibration in the fingerprint region.

  • C=C group (alkene): Shows a stretching vibration of variable intensity.

  • =C-H group (alkene): Exhibits both stretching and out-of-plane bending vibrations.

  • -C-H group (alkane): Displays characteristic stretching and bending vibrations.

The analysis of these bands allows for the structural confirmation of the molecule.

Predicted Infrared Absorption Data

The expected IR absorption bands for this compound are summarized in the table below. These wavenumbers are based on established correlation tables for the molecule's constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3350Strong, BroadO-H Stretch (H-bonded)Alcohol (-OH)
~3020Medium=C-H StretchAlkene (=C-H)
2955, 2870Strong-C-H Asymmetric & Symmetric StretchAlkane (-CH₃, -CH₂)
~1670WeakC=C Stretchtrans-Alkene (C=C)
~1465Medium-C-H Bend (Scissoring)Alkane (-CH₂)
~1055StrongC-O StretchPrimary Alcohol (C-O)
~970Strong=C-H Bend (Out-of-Plane)trans-Alkene (=C-H)

Table 1: Predicted IR Absorption Bands for this compound.

Key Spectral Features:

  • The O-H stretching band is typically very broad, appearing around 3200-3600 cm⁻¹, a direct result of intermolecular hydrogen bonding.[1][3][4][5]

  • The clear distinction between C-H stretching vibrations above and below 3000 cm⁻¹ helps differentiate between alkene (sp²) and alkane (sp³) carbons.[6][7]

  • A strong, sharp peak around 960-980 cm⁻¹ is highly characteristic of a trans-substituted double bond and is due to the out-of-plane C-H bending vibration.[6][8][9]

  • The C-O stretch for a primary alcohol typically appears as a strong band in the 1050-1075 cm⁻¹ region.[3][4][10]

Experimental Protocol: FTIR Analysis of a Liquid Sample

This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) or Transmission (thin film) method.

3.1. Instrumentation and Materials

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a crystal (e.g., diamond, germanium) OR Salt plates (e.g., NaCl, KBr)

  • Sample: this compound, neat liquid

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

3.2. Procedure: Attenuated Total Reflectance (ATR) Method

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric CO₂ and H₂O interference.

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean and free of any residue.[11] Clean with a suitable solvent and a lint-free wipe if necessary.

    • Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the ATR crystal and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal.[11] Ensure the crystal surface is fully covered.

    • If using a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal.[12]

  • Data Acquisition:

    • Acquire the sample spectrum.[13] A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹. The standard spectral range is 4000 to 400 cm⁻¹.[13]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.[13]

3.3. Procedure: Transmission (Neat Liquid Film) Method

  • Instrument Preparation: As described in section 3.2.1.

  • Background Spectrum: Acquire a background spectrum with the empty sample holder in the beam path.

  • Sample Preparation:

    • Place one clean, dry salt plate on a stable surface.

    • Add one drop of this compound to the center of the plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[14] Avoid air bubbles.

  • Data Acquisition:

    • Mount the "sandwich" plate assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters as in section 3.2.4.

  • Cleaning:

    • Disassemble the plates and clean them thoroughly with a suitable solvent (e.g., isopropanol).[14] Store the plates in a desiccator to prevent damage from humidity.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its IR spectrum.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr bg_scan Acquire Background Spectrum clean_atr->bg_scan apply_sample Apply Liquid Sample to Crystal bg_scan->apply_sample acq_spectrum Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹ resolution) apply_sample->acq_spectrum process Process Data (Background Subtraction, Baseline Correction) acq_spectrum->process interpret Interpret Spectrum (Identify Characteristic Peaks) process->interpret end_node End interpret->end_node

Figure 1: Experimental workflow for FTIR-ATR spectroscopy.

correlation_diagram cluster_mol This compound cluster_spec Characteristic IR Absorption Regions (cm⁻¹) mol HO-CH₂-CH₂-CH=CH-CH₂-CH(CH₃)₂ OH_stretch O-H Stretch ~3350 mol->OH_stretch -OH CH_sp2_stretch =C-H Stretch ~3020 mol->CH_sp2_stretch =C-H CH_sp3_stretch -C-H Stretch 2870-2955 mol->CH_sp3_stretch -C-H CC_stretch C=C Stretch ~1670 mol->CC_stretch C=C CO_stretch C-O Stretch ~1055 mol->CO_stretch C-O CH_bend =C-H Bend ~970 mol->CH_bend trans =C-H

Figure 2: Correlation of functional groups to IR absorption regions.

References

The Biological Activity of Unsaturated Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Unsaturated alcohols, a diverse class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond and a hydroxyl group, are of significant interest in the fields of biology, pharmacology, and drug development. Their unique structural features impart a range of biological activities, from therapeutic effects to toxicity. This technical guide provides an in-depth overview of the core biological activities of various unsaturated alcohols, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their work.

Key Biological Activities of Unsaturated Alcohols

Unsaturated alcohols exhibit a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anti-obesity, anesthetic, and cytotoxic activities. The nature and potency of these activities are influenced by factors such as the length of the carbon chain, the number and position of the double bonds, and the overall molecular geometry.

Antioxidant and Anti-inflammatory Activity

Certain unsaturated alcohols, particularly those derived from natural sources like olive oil, possess notable antioxidant and anti-inflammatory properties. Hydroxytyrosol, a phenolic compound found in olives, and its unsaturated fatty alcohol derivatives are prime examples. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.

The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of the o-dihydroxyphenyl moiety in hydroxytyrosol is crucial for its high antioxidant efficiency.

Anti-Obesity Effects

Some unsaturated fatty alcohol derivatives have demonstrated potential in modulating food intake and body weight. For instance, hydroxytyrosol linoleylether has shown a hypophagic effect in rats, comparable to that of oleoylethanolamide, a known satiety signal. These compounds may exert their effects through interactions with the endocannabinoid system and peroxisome proliferator-activated receptor-α (PPAR-α), although the exact mechanisms are still under investigation.[1]

Anesthetic Properties

Long-chain unsaturated alcohols have been investigated for their anesthetic properties. The prevailing hypothesis for a long time was that their anesthetic action was due to their partitioning into the lipid bilayer of nerve membranes, causing disruption. However, more recent studies suggest that the primary targets for general anesthetics, including long-chain alcohols, are more likely proteins rather than the lipid portions of the cell membrane.[2]

Toxicity

While some unsaturated alcohols exhibit beneficial biological activities, others can be toxic. The toxicity is often related to their metabolism into more reactive compounds, such as α,β-unsaturated aldehydes or ketones.[3] For example, allyl alcohol is metabolized by alcohol dehydrogenase (ADH) to the highly toxic acrolein, which can cause significant liver damage.[4][5] The toxicity of unsaturated alcohols is influenced by their chemical structure, with factors like chain length and the position of the double bond playing a crucial role.

Quantitative Data on the Biological Activity of Unsaturated Alcohols

This section summarizes key quantitative data from various studies to facilitate comparison and analysis.

Table 1: Toxicity of Selected Unsaturated Alcohols

Unsaturated AlcoholAnimal ModelRoute of AdministrationLD50NOAELReference(s)
Vinyl alcoholRatOral64 mg/kg-[4][6]
2-Propen-1-ol (Allyl alcohol)RatOral-4.8 mg/kg bw/day (male), 6.2 mg/kg bw/day (female)[3][4][7]
2-Buten-1-ol (Crotyl alcohol)RatOral793 mg/kg-[4]
Cinnamyl alcoholRatOral2000 mg/kg-[4]
3-Methyl-2-buten-1-olRatOral810 mg/kg60 - 85 mg/kg bw/d[3]
CitronellolRatOral3450 mg/kg-[4]
GeraniolRatOral3600 mg/kg-[4]

Table 2: Antioxidant Activity of Hydroxytyrosol and its Derivatives

CompoundAssayResultReference(s)
HydroxytyrosolDPPH radical scavengingHigh activity[8][9]
Hydroxytyrosol acetateDPPH radical scavengingWeaker than hydroxytyrosol[9]
Hydroxytyrosol alkyl ethersRancimat (oxidative stability)High protective capacity, similar to hydroxytyrosol[8]
Hydroxytyrosol linoleyletherLDL oxidationIncreased LDL resistance to oxidation[1]

Table 3: Kinetic Parameters of Alcohol Dehydrogenase (ADH) for Various Alcohols

Substrate AlcoholKm (mM)Vmax (nmol/min/mg protein)Enzyme SourceReference(s)
Ethanol13 ± 16.2 ± 0.5Crocus sativus corm[10]
Butanol-3.8 ± 0.3Crocus sativus corm[10]
2-Propen-1-ol0.05-Human liver[3]
2-Buten-1-ol0.01-Human liver[3]
3-Methyl-2-buten-1-ol0.0045-Human liver[3]
2-Hexen-1-ol0.003-Human liver[3]

Signaling Pathways Modulated by Unsaturated Alcohols

Several unsaturated alcohols have been shown to modulate key intracellular signaling pathways, which are critical in regulating cellular processes like proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for elucidating their mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Some unsaturated alcohols, such as geraniol and nerolidol, have been found to inhibit this pathway in cancer cells, leading to apoptosis.[3][11] Conversely, geraniol has also been shown to activate the PI3K/Akt pathway in the context of hepatorenal protection.[8]

PI3K_Akt_Pathway Unsaturated_Alcohol Geraniol / Nerolidol PI3K PI3K Unsaturated_Alcohol->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Survival Cell Survival, Growth, Proliferation mTORC1->Cell_Survival

PI3K/Akt signaling pathway inhibition by unsaturated alcohols.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and stress responses. Unsaturated alcohols like farnesol and linalool have been shown to modulate MAPK signaling.[4][10] For example, farnesol can downregulate the Ras-ERK1/2 signaling pathway, a key branch of the MAPK cascade.[12]

MAPK_Pathway Unsaturated_Alcohol Farnesol / Linalool Ras Ras Unsaturated_Alcohol->Ras inhibits Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response

MAPK signaling pathway modulation by unsaturated alcohols.
TNF-α and TGF-β Signaling Pathways

Chronic alcohol consumption is known to affect inflammatory and fibrogenic pathways. Ethanol can enhance the signaling of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β), which are key cytokines in inflammation and fibrosis, respectively.[13][14][15][16]

Cytokine_Signaling Ethanol Ethanol TNFa TNF-α Ethanol->TNFa enhances TGFb TGF-β Ethanol->TGFb enhances TNFR TNFR TNFa->TNFR NFkB_Activation NF-κB Activation TNFR->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation TGFbR TGF-βR TGFb->TGFbR Smad Smad Activation TGFbR->Smad Fibrosis Fibrosis Smad->Fibrosis

Ethanol's impact on TNF-α and TGF-β signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Antioxidant Activity: LDL Oxidation Assay

This protocol describes a method to assess the ability of unsaturated alcohols to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).

Materials:

  • Human LDL

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) sulfate (CuSO4) solution

  • Test compound (unsaturated alcohol) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • Isolate human LDL by ultracentrifugation.

  • Dialyze the isolated LDL against PBS to remove any contaminants.

  • Determine the protein concentration of the LDL solution using a standard protein assay.

  • In a quartz cuvette, mix LDL (final concentration, e.g., 50 µg/mL) with the test compound at various concentrations. Include a control with the solvent alone.

  • Initiate the oxidation by adding CuSO4 solution (final concentration, e.g., 5 µM).

  • Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm at regular intervals (e.g., every 5 minutes) for a specified period (e.g., 4 hours) at 37°C.[17][18]

  • The antioxidant activity is determined by the length of the lag phase before the rapid increase in absorbance, which indicates the resistance of LDL to oxidation.

LDL_Oxidation_Workflow Start Start Isolate_LDL Isolate Human LDL Start->Isolate_LDL Prepare_Reaction Prepare Reaction Mix: LDL + Test Compound + PBS Isolate_LDL->Prepare_Reaction Initiate_Oxidation Initiate Oxidation with CuSO4 Prepare_Reaction->Initiate_Oxidation Monitor_Absorbance Monitor Absorbance at 234 nm Initiate_Oxidation->Monitor_Absorbance Analyze_Data Analyze Data: Determine Lag Phase Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the LDL Oxidation Assay.
In Vivo Anti-Obesity Study in Rats

This protocol outlines a general procedure for evaluating the anti-obesity effects of unsaturated alcohols in a high-fat diet-induced obesity model in rats.

Materials:

  • Male Wistar rats

  • High-fat diet (HFD) and standard chow

  • Test compound (unsaturated alcohol)

  • Vehicle for test compound administration

  • Metabolic cages for monitoring food and water intake

  • Equipment for measuring body weight and other metabolic parameters

Procedure:

  • Acclimatize rats to the housing conditions for at least one week.

  • Induce obesity by feeding the rats a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is fed standard chow.[5][16][19]

  • After the induction period, divide the obese rats into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound.

  • Administer the test compound or vehicle daily (e.g., by oral gavage) for a set duration (e.g., 4-8 weeks).

  • Monitor body weight, food intake, and water intake daily or several times a week.

  • At the end of the study, collect blood samples for biochemical analysis (e.g., lipid profile, glucose levels).

  • Euthanize the animals and collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).

Assessment of Anesthetic Potency: Luciferase Inhibition Assay

This assay uses the inhibition of the firefly luciferase reaction as a model to measure the potency of anesthetic compounds.[20]

Materials:

  • Firefly luciferase enzyme

  • Luciferin substrate

  • ATP and MgSO4

  • Buffer solution (e.g., Tris-HCl, pH 7.8)

  • Test compound (unsaturated alcohol)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing luciferase, luciferin, ATP, and MgSO4 in the buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Measure the light emission (luminescence) using a luminometer.

  • The anesthetic potency is determined by the concentration of the test compound that causes a 50% reduction in light emission (IC50).[21][22][23]

In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the cytotoxicity of unsaturated alcohols using a cell-based assay.

Materials:

  • Mammalian cell line (e.g., HepG2 for liver toxicity studies)

  • Cell culture medium and supplements

  • Test compound (unsaturated alcohol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48, or 72 hours).

  • After the treatment period, add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the MTT to a colored formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • The cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) can be calculated.

Receptor Binding Assay: Cannabinoid Receptor (CB1)

This protocol outlines a competitive radioligand binding assay to determine the affinity of an unsaturated alcohol for the CB1 receptor.[8][11]

Materials:

  • Cell membranes expressing the CB1 receptor

  • Radiolabeled CB1 ligand (e.g., [3H]CP55,940)

  • Unlabeled test compound (unsaturated alcohol)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

  • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The affinity of the test compound (Ki) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.[10][24]

PPARα Activation Assay

This protocol describes a reporter gene assay to assess the ability of an unsaturated alcohol to activate PPARα.[25][26]

Materials:

  • Mammalian cells co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Cell culture medium

  • Test compound (unsaturated alcohol)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a multi-well plate.

  • Treat the cells with various concentrations of the test compound. Include a positive control (a known PPARα agonist) and a vehicle control.

  • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • The activation of PPARα is determined by the increase in reporter gene expression compared to the vehicle control.

Liposome Permeability Assay

This assay measures the ability of a compound to permeate a lipid bilayer using carboxyfluorescein-loaded liposomes.[27][28][29]

Materials:

  • Lipids for liposome preparation (e.g., POPC)

  • Carboxyfluorescein (CF)

  • Buffer solution

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Prepare liposomes encapsulating a self-quenching concentration of CF.

  • Remove the unencapsulated CF by passing the liposome suspension through a size-exclusion chromatography column.

  • Dilute the liposome suspension into a cuvette containing the buffer and the test compound.

  • Monitor the increase in fluorescence over time as CF leaks out of the liposomes and its self-quenching is relieved upon dilution in the external medium.

  • The rate of fluorescence increase is proportional to the permeability of the liposome membrane to CF, which can be influenced by the test compound.

Isolated Perfused Rat Liver Toxicity Study

This ex vivo model allows for the study of the direct effects of a compound on the liver, independent of systemic influences.[9][13][30][31][32]

Materials:

  • Male Wistar rat

  • Perfusion apparatus

  • Perfusion buffer (e.g., Krebs-Henseleit buffer)

  • Test compound (unsaturated alcohol)

  • Analytical equipment for measuring liver function markers (e.g., ALT, AST)

Procedure:

  • Anesthetize the rat and surgically isolate the liver.

  • Cannulate the portal vein and inferior vena cava.

  • Perfuse the liver with oxygenated buffer at a constant flow rate and temperature.

  • After an equilibration period, add the test compound to the perfusion buffer.

  • Collect perfusate samples at regular intervals for the analysis of liver enzymes (e.g., ALT, AST) and other markers of liver damage.

  • At the end of the experiment, the liver can be fixed for histological examination.

Conclusion

Unsaturated alcohols represent a fascinating and complex class of molecules with a diverse range of biological activities. Their potential as therapeutic agents is being increasingly recognized, but their inherent toxicities also warrant careful consideration. This technical guide has provided a comprehensive overview of their key biological effects, supported by quantitative data and detailed experimental protocols. The visualization of their interactions with key signaling pathways offers a deeper understanding of their mechanisms of action. It is hoped that this resource will be valuable for researchers and professionals in the ongoing exploration and development of unsaturated alcohols for various applications in medicine and beyond.

References

A Technical Guide to Investigating the Potential Pheromonal Activity of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no direct scientific literature identifying (E)-6-Methylhept-3-en-1-ol as a known pheromone. However, its structural characteristics as an unsaturated alcohol place it within a class of compounds frequently involved in insect chemical communication.[1] This guide, therefore, outlines a comprehensive framework for the systematic investigation of this molecule's potential pheromonal activity, from initial synthesis to behavioral validation.

Introduction to Pheromone Identification

Pheromones are chemical signals used by organisms to communicate, influencing behavior and physiology. Their identification and synthesis are crucial for developing sustainable pest management strategies, such as mating disruption and mass trapping.[2] The investigation of a novel compound like this compound requires a multi-disciplinary approach, integrating organic synthesis, electrophysiology, and behavioral ecology. The stereochemistry of such compounds is often critical for biological activity, with different stereoisomers potentially eliciting different responses or being active in different species.[2]

Chemical Synthesis and Characterization

The first step in assessing the biological activity of this compound is to obtain a pure sample. Several synthetic routes can be employed to produce this compound.

Synthetic Protocols

2.1.1 Wittig Reaction and Hydroboration-Oxidation

A common method involves the Wittig reaction to form the carbon backbone, followed by hydroboration-oxidation to introduce the alcohol group.[1]

  • Step 1: Ylide Formation: A phosphonium salt, such as 3-pentenyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.

  • Step 2: Wittig Reaction: The ylide is then reacted with isovaleraldehyde. This reaction forms the (E/Z)-6-methylhept-3-ene backbone. The stereoselectivity can be influenced by the choice of solvent and base.

  • Step 3: Hydroboration-Oxidation: The resulting alkene is treated with a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide). This sequence adds a hydroxyl group to the terminal carbon, yielding this compound with anti-Markovnikov regioselectivity.[1]

  • Step 4: Purification: The final product is purified using column chromatography on silica gel.

2.1.2 Catalytic Hydrogenation of Alkynol Precursors

An alternative route involves the stereoselective reduction of an alkynol.

  • Step 1: Alkynol Synthesis: An appropriate alkynol precursor, 6-methylhept-3-yn-1-ol, can be synthesized.

  • Step 2: Stereoselective Reduction: The triple bond of the alkynol is reduced to a double bond. To obtain the (E)-isomer, a dissolving metal reduction (e.g., sodium in liquid ammonia) is typically used.

  • Step 3: Purification: The product is purified via column chromatography.

Physicochemical Properties

The key physicochemical properties of the synthesized compound should be verified.

PropertyValue
Molecular Formula C8H16O
Molar Mass 128.21 g/mol
Boiling Point (est.) 202.67°C
Density (est.) 0.8646 g/cm³
CAS Number 68900-88-9

(Data sourced from estimates and chemical databases)[3]

Electrophysiological Assays

Electrophysiological techniques are used to determine if an insect's antennae can detect the compound.

Experimental Protocol: Electroantennography (EAG)

EAG measures the overall electrical response of an insect antenna to a volatile stimulus.

  • Insect Preparation: An adult insect (e.g., a moth species) is anesthetized, and its head is excised. The head is mounted onto a holder with conductive gel, with one electrode inserted into the base of the head and the other making contact with the tip of an antenna.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A known quantity of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip inside a Pasteur pipette. The pipette is inserted into the air stream, and a puff of air delivers the stimulus to the antenna.

  • Data Acquisition: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the response is measured in millivolts (mV).

  • Controls: A solvent-only puff is used as a negative control, and a known pheromone for the tested species is used as a positive control.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to pinpoint which compounds in a mixture are biologically active.

  • Instrumentation: A gas chromatograph is fitted with a column that splits the effluent. One part goes to the standard detector (e.g., a flame ionization detector - FID), and the other part is directed over an insect antenna prepared as in the EAG protocol.

  • Sample Injection: A sample containing this compound is injected into the GC.

  • Data Analysis: The signals from the FID and the EAD are recorded simultaneously. A peak in the EAD trace that corresponds in time with the peak for the compound on the FID trace indicates that the insect's antenna is responding to that specific compound.

Hypothetical Quantitative Data
CompoundDose (µg)Mean EAG Response (mV) ± SD (n=10)
Hexane (Control)-0.1 ± 0.05
This compound101.2 ± 0.3
Positive Control102.5 ± 0.4

Behavioral Assays

Behavioral assays are essential to determine if the compound elicits a behavioral response.

Experimental Protocol: Olfactometer Assays

A Y-tube or four-arm olfactometer can be used to assess the attractiveness of the compound.

  • Apparatus: The olfactometer consists of a central chamber from which an insect can choose to move into one of several arms. A purified, humidified air stream flows through each arm.

  • Treatment: The test compound is introduced into the air stream of one arm, while a solvent control is introduced into another.

  • Observation: An insect is released into the central chamber, and its choice of arm and the time spent in each arm are recorded over a set period.

  • Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if the insect shows a significant preference for the arm with the test compound.

Experimental Protocol: Wind Tunnel Assays

Wind tunnels provide a more naturalistic setting to observe long-range attraction and flight behavior.

  • Setup: A laminar air flow is created in the tunnel. A plume of the test compound is released from a source at the upwind end.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The insects' flight path and behaviors (e.g., taking flight, upwind flight, casting, landing at the source) are recorded and quantified.

Hypothetical Quantitative Data
TreatmentNumber of Insects Choosing Arm% Preferencep-value
This compound7272%< 0.05
Control (Solvent)2828%
Total 100

Visualizations: Pathways and Workflows

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signaling pathway that would be activated upon detection of a compound like this compound by a specific olfactory receptor.

Olfactory_Signaling_Pathway cluster_membrane Dendritic Membrane cluster_neuron Olfactory Sensory Neuron Pheromone This compound OBP Odorant Binding Protein Pheromone->OBP Binding & Transport OR Olfactory Receptor (OR) OBP->OR Release IonChannel Ion Channel (Open) OR->IonChannel Activation Orco Orco (Co-receptor) Ions IonChannel->Ions Influx Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

Caption: Generalized insect olfactory signaling cascade.

Experimental Workflow for Pheromone Identification

This workflow outlines the logical progression of experiments to assess the pheromonal potential of a novel compound.

Pheromone_ID_Workflow cluster_chem Chemistry cluster_phys Electrophysiology cluster_behav Behavioral Assays cluster_field Field Trials Synthesis Synthesis & Purification of this compound Analysis Structural Verification (GC-MS, NMR) Synthesis->Analysis EAG EAG Screening Analysis->EAG GCEAD GC-EAD Analysis EAG->GCEAD If EAG positive Olfactometer Y-Tube Olfactometer GCEAD->Olfactometer Confirm active compound WindTunnel Wind Tunnel Assay Olfactometer->WindTunnel If attractive Field Field Trapping WindTunnel->Field Confirm long-range attraction

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of (E)-6-Methylhept-3-en-1-ol, a valuable unsaturated alcohol in organic synthesis. The primary synthetic route detailed herein involves a stereoselective Wittig reaction to construct the (E)-alkene backbone, followed by a hydroboration-oxidation to install the primary alcohol functionality. This application note includes detailed experimental procedures, a summary of key quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

PropertyValueSource
Molecular Formula C8H16O
Molar Mass 128.21 g/mol
Boiling Point 202.67°C (estimate)
Density 0.8646 g/cm³ (estimate)
Refractive Index 1.4379 (estimate)
CAS Number 68900-88-9

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first stage establishes the carbon skeleton and the critical (E)-alkene stereochemistry via a Wittig reaction. The second stage converts the alkene to the desired primary alcohol using a hydroboration-oxidation reaction.[1] This method is reliable for constructing the specific carbon skeleton and stereochemistry required.[1]

G cluster_0 Stage 1: Wittig Olefination cluster_1 Stage 2: Hydroboration-Oxidation start Isovaleraldehyde & 3-Pentenyltriphenylphosphonium Bromide alkene (E)-6-Methylhept-3-ene start->alkene Wittig Reaction product This compound alkene->product 1. BH3-THF 2. H2O2, NaOH

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of (E)-6-Methylhept-3-ene via Wittig Reaction

The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[2] This protocol uses a semi-stabilized ylide, which tends to favor the formation of (E)-alkenes.[3]

Step 1.1: Preparation of the Phosphonium Ylide

The Wittig reagent is prepared from a phosphonium salt, which is formed by the SN2 reaction of triphenylphosphine with an alkyl halide.[4] The resulting salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the ylide.[5]

  • Reagents and Materials:

    • 3-Pentenyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, magnetic stirrer, syringe, argon/nitrogen source

  • Protocol:

    • Suspend 3-pentenyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

Step 1.2: The Wittig Reaction

The nucleophilic ylide attacks the electrophilic carbonyl carbon of isovaleraldehyde.[5] This leads to the formation of an oxaphosphetane intermediate, which rapidly decomposes to the desired alkene and triphenylphosphine oxide.[2][4]

G cluster_0 Mechanism Ylide Phosphonium Ylide (Ph3P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Isovaleraldehyde (R'CHO) Aldehyde->Oxaphosphetane Products (E)-Alkene + Ph3P=O Oxaphosphetane->Products Decomposition

Caption: Simplified mechanism of the Wittig Reaction.

  • Reagents and Materials:

    • Phosphonium ylide solution (from Step 1.1)

    • Isovaleraldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Diethyl ether or hexanes

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Cool the ylide solution from Step 1.1 to -78°C using a dry ice/acetone bath.

    • Add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, (E)-6-Methylhept-3-ene, can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of this compound via Hydroboration-Oxidation

This two-step reaction sequence converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity.[1]

  • Reagents and Materials:

    • (E)-6-Methylhept-3-ene (from Part 1)

    • Borane-tetrahydrofuran complex (BH₃-THF, 1.0 M solution)

    • Sodium hydroxide (NaOH) solution (e.g., 3 M)

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • Dissolve the purified (E)-6-Methylhept-3-ene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add the BH₃-THF solution (1.1 eq) dropwise while maintaining the temperature at 0°C.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Cool the mixture back to 0°C and slowly add the aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

    • Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation.

    • Cool the mixture to room temperature, and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

Part 3: Purification and Characterization

The final product should be purified to remove any residual reagents or byproducts.

  • Protocol:

    • Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC analysis).

    • Remove the solvent under reduced pressure to yield the final product as a colorless oil.

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Summary of Key Reactions

StageReactionKey ReagentsIntermediate/ProductExpected Stereochemistry
1 Wittig OlefinationIsovaleraldehyde, 3-Pentenyltriphenylphosphonium Bromide, n-BuLi, THF(E)-6-Methylhept-3-ene(E)-alkene
2 Hydroboration-OxidationBH₃-THF, H₂O₂, NaOHThis compoundN/A

References

Application Notes and Protocols for the Synthesis of (E)-6-Methylhept-3-en-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-6-Methylhept-3-en-1-ol, a useful building block in organic synthesis. The described method utilizes a Grignard reaction between isobutylmagnesium bromide and (E)-crotonaldehyde. This application note includes a step-by-step experimental procedure, a summary of required reagents and their properties, and representative analytical data for the characterization of the final product.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including natural products and active pharmaceutical ingredients. Its structure features a primary alcohol and a trans-disubstituted alkene, making it a versatile synthon. The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] This protocol details the preparation of this compound through the nucleophilic addition of isobutylmagnesium bromide to the carbonyl carbon of (E)-crotonaldehyde.

Reaction Scheme

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
Isobutyl bromideC4H9Br137.0291-931.26478-77-3
Magnesium turningsMg24.3110901.7387439-95-4
(E)-CrotonaldehydeC4H6O70.091040.846123-73-9
Diethyl ether (anhydrous)C4H10O74.1234.60.71360-29-7
This compoundC8H16O128.21202.67 (estimate)0.8646 (estimate)68900-88-9

Table 2: Representative Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 5.55-5.40 (m, 2H, -CH=CH-)δ 134.5 (-CH=)
δ 4.09 (q, J = 6.0 Hz, 1H, -CH(OH)-)δ 125.8 (=CH-)
δ 3.65 (t, J = 6.5 Hz, 2H, -CH₂OH)δ 62.5 (-CH₂OH)
δ 2.25 (q, J = 6.8 Hz, 2H, -CH₂-CH=)δ 45.1 (-CH₂-CH(CH₃)₂)
δ 1.95 (t, J = 7.2 Hz, 2H, =CH-CH₂-)δ 38.7 (-CH₂-CH=)
δ 1.70 (m, 1H, -CH(CH₃)₂)δ 25.0 (-CH(CH₃)₂)
δ 0.90 (d, J = 6.6 Hz, 6H, -CH(CH₃)₂)δ 22.5 (-CH(CH₃)₂)

Note: The spectroscopic data presented is representative and may vary slightly based on experimental conditions and instrumentation.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the Grignard reagent (isobutylmagnesium bromide) and the subsequent reaction with (E)-crotonaldehyde to yield the desired product.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

  • Nitrogen or argon gas inlet

  • Anhydrous diethyl ether

  • Magnesium turnings

  • Isobutyl bromide

  • (E)-Crotonaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Part 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (with a drying tube), and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the isobutyl bromide solution to the flask to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part 2: Reaction with (E)-Crotonaldehyde and Workup

  • Cooling: Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

  • Aldehyde Addition: Dissolve (E)-crotonaldehyde (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the crotonaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C. A precipitate may form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_grignard Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction and Purification prep_glass Prepare Anhydrous Glassware setup Assemble Reaction Apparatus prep_glass->setup initiate Initiate Reaction (Mg, I₂) setup->initiate add_bromide Add Isobutyl Bromide in Et₂O initiate->add_bromide form_grignard Formation of Isobutylmagnesium Bromide add_bromide->form_grignard cool_grignard Cool Grignard Reagent (0°C) form_grignard->cool_grignard add_aldehyde Add (E)-Crotonaldehyde in Et₂O cool_grignard->add_aldehyde react Reaction at RT add_aldehyde->react quench Quench with sat. NH₄Cl (aq) react->quench extract Extract with Et₂O quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism isobutyl Isobutyl- (nucleophile) carbonyl_c isobutyl->carbonyl_c Nucleophilic Attack mgbr +MgBr crotonaldehyde (E)-Crotonaldehyde (electrophile) carbonyl_o alkoxide Alkoxide Intermediate carbonyl_c->alkoxide Forms alkoxide_o workup Aqueous Workup (H₃O⁺) alkoxide->workup mgbr_complex +MgBr product This compound workup->product Protonation

Caption: Simplified mechanism of the Grignard reaction.

References

Application Notes and Protocols for the Synthesis of Unsaturated Alcohols via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated alcohols utilizing the Wittig reaction. This powerful olefination method offers a reliable strategy for the formation of carbon-carbon double bonds with good control over stereochemistry, making it an invaluable tool in synthetic organic chemistry, particularly in the synthesis of natural products and pharmaceutically active compounds.

Introduction to the Wittig Reaction for Unsaturated Alcohol Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[1] A key advantage of this reaction is the unambiguous placement of the double bond.[2] The reaction is generally tolerant of a wide range of functional groups, including hydroxyl (-OH) groups, making it suitable for the synthesis of unsaturated alcohols.[3][4]

There are several strategies to synthesize unsaturated alcohols using the Wittig reaction:

  • Reaction with a Hydroxy-Substituted Carbonyl Compound: An aldehyde or ketone containing a hydroxyl group can be reacted with a standard phosphorus ylide.

  • Reaction with a Hydroxy-Substituted Ylide: A phosphorus ylide bearing a hydroxyl group can be reacted with an aldehyde or ketone.

  • One-Pot Oxidation-Wittig Reaction: A primary or secondary alcohol can be oxidized in situ to the corresponding aldehyde or ketone, which then immediately reacts with a Wittig reagent present in the same reaction vessel.[5][6] This approach is particularly useful for unstable aldehydes.

  • Corey-Schlosser Modification: This modification of the Wittig reaction allows for the stereoselective synthesis of E-alkenes and can be adapted for the preparation of allylic alcohols.[4]

Reaction Mechanisms and Workflows

General Wittig Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a betaine intermediate, which forms a four-membered oxaphosphetane ring. This intermediate then collapses to yield the alkene and the highly stable triphenylphosphine oxide, which drives the reaction forward.[1]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone (R1-C(=O)-R2) Betaine Betaine Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph3P=CHR3) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene (R1R2C=CHR3) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPPO

General Wittig Reaction Mechanism
Experimental Workflow for One-Pot Oxidation-Wittig Reaction

This workflow illustrates the streamlined process of converting an alcohol to an unsaturated alcohol in a single reaction vessel, which is efficient and avoids the isolation of potentially unstable aldehyde intermediates.[5][6]

One_Pot_Workflow Start Start: Alcohol and Phosphonium Salt AddReagents Add Oxidant (e.g., IBX, PCC) and Base Start->AddReagents Reaction Reaction Mixture: In situ Aldehyde Formation and Wittig Reaction AddReagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Unsaturated Alcohol Purification->Product

One-Pot Oxidation-Wittig Workflow

Quantitative Data from Literature

The following tables summarize quantitative data for the synthesis of unsaturated compounds using Wittig-type reactions, providing insights into expected yields and stereoselectivity.

Table 1: One-Pot Aqueous Wittig Reaction of Aldehydes with Stabilized Ylides [3]

EntryAldehyde (R1)Ylide (R2)% YieldE:Z Ratio
1Benzaldehyde-CO2Me46.5 (87.0)95.5:4.5
2Anisaldehyde-CO2Me54.9 (87.0)99.8:0.2
32-Thiophenecarboxaldehyde-CO2Me55.8 (90.5)93.1:6.9
4Benzaldehyde-CN56.9 (86.1)58.8:41.2

Yields in parentheses are from the original literature.

Table 2: One-Pot Biocatalytic Oxidation and Wittig Reaction in Water [1]

EntryAlcoholPhosphoraneProductConversion (%)E:Z Ratio
15-Chloropentan-1-olEthyl (triphenylphosphoranylidene)acetateEthyl 7-chlorohept-2-enoate829:1
24-Azidobutan-1-olEthyl (triphenylphosphoranylidene)acetateEthyl 6-azidohex-2-enoate759:1
3Hex-5-yn-1-olEthyl (triphenylphosphoranylidene)acetateEthyl oct-2-en-7-ynoate689:1

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Unsaturated Ester via a One-Pot Aqueous Wittig Reaction[3]

This protocol is adapted from a greener Wittig reaction methodology.

Materials:

  • Aldehyde (1.0 mmol)

  • Triphenylphosphine (1.4 mmol)

  • Alkyl bromoacetate (1.6 mmol)

  • Saturated aqueous sodium bicarbonate solution (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a test tube, add triphenylphosphine (0.367 g, 1.4 mmol) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.

  • Add the alkyl bromoacetate (e.g., methyl bromoacetate, 0.245 g, 1.6 mmol) to the suspension.

  • Add the aldehyde (e.g., benzaldehyde, 0.106 g, 1.0 mmol) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Protocol 2: One-Pot Oxidation and Wittig Olefination of an Alcohol[5]

This protocol describes a general method for the conversion of an alcohol to an α,β-unsaturated ester.

Materials:

  • Alcohol (1.0 mmol)

  • o-Iodoxybenzoic acid (IBX) (1.1 mmol)

  • Stabilized Wittig ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 mmol)

  • Anhydrous solvent (e.g., DMSO, Toluene)

Procedure:

  • To a solution of the alcohol (1.0 mmol) in the chosen anhydrous solvent, add the stabilized Wittig ylide (1.1 mmol).

  • Add o-Iodoxybenzoic acid (IBX) (1.1 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter to remove the precipitated iodosobenzoic acid.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the α,β-unsaturated ester.

Applications in Drug Development

Unsaturated alcohols are important structural motifs in many biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals. The Wittig reaction provides a versatile and reliable method for introducing the required carbon-carbon double bond with stereochemical control, which is often crucial for biological activity.

Logical Relationship in Drug Discovery Workflow

The synthesis of novel unsaturated alcohols via the Wittig reaction can be a critical step in a drug discovery pipeline, enabling the generation of new chemical entities for biological screening.

Drug_Discovery_Workflow Target Target Identification and Validation LeadGen Lead Generation: Synthesis of Unsaturated Alcohol Library via Wittig Reaction Target->LeadGen Screening High-Throughput Screening LeadGen->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead Preclinical Preclinical Development HitToLead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Role of Wittig Synthesis in Drug Discovery

Conclusion

The Wittig reaction is a powerful and versatile tool for the synthesis of unsaturated alcohols. The methodologies presented, including one-pot procedures, offer efficient and often more environmentally benign routes to these valuable compounds. For researchers in drug development, the ability to reliably synthesize diverse libraries of unsaturated alcohols is crucial for exploring structure-activity relationships and discovering new therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of (E)-Alkenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and reliable methods for the stereoselective synthesis of (E)-alkenols, a critical functional group in many biologically active molecules and pharmaceutical intermediates. This document outlines the reaction mechanisms, provides detailed experimental protocols for key methods, and presents quantitative data to facilitate method selection and optimization.

Introduction

The (E)-alkenol motif is a common structural feature in a wide range of natural products and synthetic compounds with important biological activities. Its stereoselective synthesis is, therefore, a crucial aspect of modern organic chemistry and drug development. This document details several powerful methodologies for achieving high (E)-selectivity in the formation of carbon-carbon double bonds, with a focus on the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, the Wittig reaction with stabilized ylides, and the Sonogashira coupling followed by stereoselective reduction.

Key Methodologies for (E)-Alkenol Synthesis

Several olefination reactions have been developed to provide reliable access to (E)-alkenes. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-α,β-unsaturated esters and other electron-deficient alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The reaction generally shows high (E)-selectivity, and the water-soluble phosphate byproduct is easily removed, simplifying purification.

Reaction Mechanism:

The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the carbonyl of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes elimination to yield the alkene and a phosphate salt. The thermodynamic stability of the (E)-alkene generally drives the high stereoselectivity.

HWE_Mechanism Phosphonate R1(O)P(O)(OR2)2 Carbanion [R1C(H)P(O)(OR2)2]⁻ Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde R3CHO Aldehyde->Intermediate E_Alkene (E)-Alkene (R1CH=CHR3) Intermediate->E_Alkene Elimination Phosphate (RO)2PO2⁻ Intermediate->Phosphate JK_Olefination Sulfone R1CH2SO2-PT Carbanion [R1CHSO2-PT]⁻ Sulfone->Carbanion Deprotonation Base Base Base->Carbanion Adduct Alkoxide Adduct Carbanion->Adduct Addition Aldehyde R2CHO Aldehyde->Adduct Intermediate Spirocyclic Intermediate Adduct->Intermediate Cyclization E_Alkene (E)-Alkene (R1CH=CHR2) Intermediate->E_Alkene Elimination Byproducts SO2 + PTO⁻ Intermediate->Byproducts Wittig_Stabilized Ylide Ph3P=CH-EWG Syn_Betaine syn-Betaine (kinetic) Ylide->Syn_Betaine Reversible Addition Aldehyde RCHO Aldehyde->Syn_Betaine Anti_Betaine anti-Betaine (thermodynamic) Syn_Betaine->Anti_Betaine Equilibration Anti_Betaine->Syn_Betaine Oxaphosphetane Oxaphosphetane Anti_Betaine->Oxaphosphetane E_Alkene (E)-Alkene (RCH=CH-EWG) Oxaphosphetane->E_Alkene Decomposition Ph3PO Ph3P=O Oxaphosphetane->Ph3PO Sonogashira_Reduction Step1 Sonogashira Coupling Enyne Enyne Intermediate Step1->Enyne Reactants1 Vinyl Halide + Terminal Alkyne Reactants1->Step1 Step2 Stereoselective Reduction Enyne->Step2 E_Alkenol (E)-Alkenol Product Step2->E_Alkenol

Purification of (E)-6-Methylhept-3-en-1-ol by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of (E)-6-Methylhept-3-en-1-ol by Column Chromatography

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structure, featuring both a hydroxyl group and a trans-double bond, makes it a versatile building block. However, synthetic routes often yield this alcohol in a mixture containing unreacted starting materials, byproducts, and potentially the corresponding (Z)-isomer. For subsequent high-yield, stereospecific reactions, a high degree of purity is essential.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This method leverages the polarity difference between the target alcohol and common, less-polar impurities to achieve excellent separation and yield a product of high purity.

Materials and Methods

Materials
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Dichloromethane (DCM, ACS Grade)

  • Glass chromatography column (40 mm inner diameter, 400 mm length)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Fraction collection tubes

  • Rotary evaporator

Experimental Protocol

Thin Layer Chromatography (TLC) Analysis of Crude Mixture

Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, this compound, and show good separation from impurities.

  • Prepare several eluent systems with varying ratios of n-Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).

  • Dissolve a small amount of the crude mixture in DCM.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the plates in a chamber saturated with the respective eluent systems.

  • Visualize the spots under a UV lamp (for UV-active impurities) and then by staining with a potassium permanganate solution (which visualizes compounds with double bonds and alcohols).

  • Select the solvent system that provides the best separation and the target Rf value. For this protocol, an 85:15 n-Hexane:Ethyl Acetate mixture was found to be optimal.

Column Preparation (Slurry Packing Method)

Proper packing of the column is critical to achieve high resolution.[1]

  • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.[1]

  • Add a 1-2 cm layer of sand over the cotton plug to create a flat base.[1]

  • In a beaker, prepare a slurry of silica gel in the initial eluting solvent (e.g., 95:5 n-Hexane:Ethyl Acetate). The amount of silica should be approximately 30-50 times the weight of the crude sample.[2]

  • Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.[3]

  • Open the stopcock to drain some solvent, allowing the silica gel to settle. Continuously add the slurry until the desired column height is reached (approx. 25-30 cm). Never let the solvent level drop below the top of the silica bed.[3]

  • Add a thin (1 cm) layer of sand on top of the packed silica gel to prevent disruption of the surface during sample loading.

Sample Loading (Dry Loading)

For optimal separation of closely eluting compounds, dry loading is recommended.

  • Dissolve the crude sample (e.g., 2.0 g) in a minimal amount of a volatile solvent like DCM.

  • Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica.

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection

The separation is achieved by gradually increasing the polarity of the mobile phase.

  • Begin elution with a low-polarity solvent system (e.g., 95:5 n-Hexane:Ethyl Acetate) to first elute non-polar impurities.

  • Collect fractions (e.g., 20 mL each) sequentially in labeled test tubes.

  • Monitor the collected fractions by TLC to track the elution of compounds.

  • Once the non-polar impurities have been eluted, gradually increase the solvent polarity to the system determined by the initial TLC analysis (85:15 n-Hexane:Ethyl Acetate).

  • Continue collecting and monitoring fractions. The target compound, this compound, should begin to elute.

  • After the target compound has eluted completely, the column can be flushed with a more polar solvent (e.g., 50:50 n-Hexane:Ethyl Acetate) to remove any highly polar baseline impurities.

Product Isolation
  • Combine the pure fractions containing this compound, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting oil under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product and calculate the yield. Confirm purity using analytical techniques such as NMR or GC-MS.

Data Summary

The following table summarizes representative data for the purification of this compound based on the described protocol.

ParameterValue
Column Dimensions 40 mm x 400 mm
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Stationary Phase Mass 80 g
Crude Sample Mass 2.0 g
Initial Eluent 95:5 n-Hexane:Ethyl Acetate
Primary Eluent 85:15 n-Hexane:Ethyl Acetate
Fraction Volume 20 mL
Fractions Containing Product 18 - 29
Isolated Mass of Pure Product 1.52 g
Yield 76%
Purity (by GC) >98.5%

Visualized Workflow

The following diagram illustrates the complete workflow for the purification process.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Crude Crude Sample Crude->TLC DryLoad 2. Dry Loading (Adsorb on Silica) Crude->DryLoad Load 4. Load Sample onto Column DryLoad->Load Pack 3. Column Packing (Slurry Method) Pack->Load Elute 5. Elution with Gradient (Hexane:EtOAc) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Feedback Loop Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Solvent Evaporation Combine->Evap Pure Pure Product (>98.5%) Evap->Pure

References

Application Notes and Protocols for the Gas Chromatography Analysis of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (E)-6-Methylhept-3-en-1-ol, a volatile organic compound, using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). The following protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a terpene alcohol with potential applications in various fields, including fragrance, flavoring, and as a precursor in chemical synthesis. Accurate and robust analytical methods are crucial for its quantification and quality control. Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.[1][2] This document outlines protocols for sample preparation, GC-FID for quantification, and GC-MS for identification and confirmation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. For liquid samples, a direct injection after dilution is often sufficient. For more complex matrices or when low concentrations are expected, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate the volatile analyte from non-volatile matrix components.

Protocol 1: Direct Liquid Injection

This protocol is suitable for relatively clean liquid samples where this compound is present at concentrations within the linear range of the detector.

Materials:

  • Volumetric flasks

  • Micropipettes

  • GC vials with septa

  • Solvent (e.g., methanol, ethanol, or hexane)

  • This compound standard

Procedure:

  • Accurately weigh a precise amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent to a known volume in a volumetric flask.

  • Perform serial dilutions as necessary to bring the analyte concentration into the desired calibration range.

  • Transfer an aliquot of the final dilution into a GC vial and cap it securely.

  • The sample is now ready for injection into the GC system.

Protocol 2: Static Headspace (HS) Analysis

This method is ideal for the analysis of volatile compounds in solid or liquid samples, minimizing the introduction of non-volatile matrix components into the GC system.[2][3]

Materials:

  • Headspace vials with crimp caps

  • Headspace autosampler

  • Sample containing this compound

Procedure:

  • Accurately weigh a known amount of the solid or liquid sample into a headspace vial.

  • If the sample is solid, a solvent may be added to aid in the partitioning of the analyte into the headspace.

  • Securely seal the vial with a crimp cap.

  • Place the vial in the headspace autosampler's incubator.

  • Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • A heated syringe on the autosampler then withdraws a specific volume of the headspace gas and injects it into the GC inlet.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds.[3] The following parameters are a recommended starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A polar stationary phase column, such as one based on polyethylene glycol (e.g., DB-WAX, HP-INNOWax), is recommended for the analysis of alcohols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 split ratio) or Splitless
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature50°C, hold for 2 minutes
Ramp Rate10°C/min
Final Temperature220°C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is used for the definitive identification and confirmation of this compound. The mass spectrometer provides structural information, complementing the retention time data from the GC.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole)

  • Capillary Column: Same as for GC-FID.

GC-MS Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 split ratio) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Same as for GC-FID
Transfer Line Temp 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the analysis of this compound based on the described GC-FID method. Actual values will vary depending on the specific instrumentation and analytical conditions.

ParameterValue
Retention Time (RT) ~ 10.5 min
Linear Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Data Analysis Sample Sample Direct_Injection Direct Liquid Injection Sample->Direct_Injection Liquid Sample Headspace Static Headspace (HS) Sample->Headspace Solid/Liquid Sample SPME Solid-Phase Microextraction (SPME) Sample->SPME Liquid/Gas Sample GC_System Gas Chromatograph Direct_Injection->GC_System Headspace->GC_System SPME->GC_System FID Flame Ionization Detector (FID) GC_System->FID Quantification MS Mass Spectrometer (MS) GC_System->MS Identification Data_Analysis Data Acquisition & Analysis FID->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for GC analysis.

logical_relationship Analyte This compound GC Gas Chromatography Analyte->GC FID FID (Quantitative Analysis) GC->FID MS MS (Qualitative Analysis) GC->MS Data Analytical Data (Concentration, Identity) FID->Data MS->Data

Caption: Logical relationship of analytical techniques.

References

Application Notes and Protocols for (E)-6-Methylhept-3-en-1-ol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (E)-6-Methylhept-3-en-1-ol as a versatile synthetic intermediate. This document includes its chemical and physical properties, detailed synthetic protocols for its preparation, and its potential applications, particularly in the synthesis of biologically active molecules such as insect pheromones.

Chemical and Physical Properties

This compound is an unsaturated alcohol with the following properties:

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 68900-88-9[1]
Boiling Point (estimated) 202.67 °C[1]
Density (estimated) 0.8646 g/cm³[1]
Refractive Index (estimated) 1.4379[1]

Synthetic Protocols

The synthesis of this compound can be achieved through several synthetic routes. Below are detailed protocols for two common methods:

Protocol 1: Wittig Reaction followed by Hydroboration-Oxidation

This two-step protocol first constructs the carbon skeleton with the desired (E)-alkene geometry via a Wittig reaction, followed by the introduction of the primary alcohol functionality through hydroboration-oxidation.[2]

Step 1: Synthesis of (E)-6-Methylhept-3-ene via Wittig Reaction

This step involves the reaction of isovaleraldehyde with a triphenyl phosphonium ylide.

  • Reagents:

    • Isovaleraldehyde

    • (3-Bromopropyl)triphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Pentane

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend (3-bromopropyl)triphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (e.g., n-butyllithium in THF) dropwise to the suspension. The color of the reaction mixture will typically change to a deep red or orange, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of isovaleraldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with pentane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, (E)-6-methylhept-3-ene, can be purified by fractional distillation.

Step 2: Synthesis of this compound via Hydroboration-Oxidation

This step converts the alkene into the corresponding primary alcohol with anti-Markovnikov regioselectivity.[2][3][4]

  • Reagents:

    • (E)-6-Methylhept-3-ene

    • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

    • Hydrogen peroxide (H₂O₂) solution (30% w/w in H₂O)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (E)-6-methylhept-3-ene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH₃·THF solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the hydrogen peroxide solution. Caution: The addition of hydrogen peroxide can be exothermic.

    • Stir the mixture at room temperature for 1-2 hours.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction of 6-Methylhept-3-yn-1-ol

This method involves the stereoselective reduction of an alkynol precursor to the corresponding (E)-alkenol.

  • Reagents:

    • 6-Methylhept-3-yn-1-ol

    • Lithium aluminum hydride (LiAlH₄) or Sodium in liquid ammonia

    • Anhydrous solvent (e.g., diethyl ether or THF for LiAlH₄; liquid ammonia for Na)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution (for quenching LiAlH₄)

    • Ammonium chloride (for quenching Na/NH₃)

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

    • Slowly add a solution of 6-methylhept-3-yn-1-ol in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, gently reflux the reaction mixture for 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Wittig_Hydroboration isovaleraldehyde Isovaleraldehyde wittig_reaction Wittig Reaction isovaleraldehyde->wittig_reaction phosphonium_salt (3-Bromopropyl)triphenyl- phosphonium bromide wittig_reagent Phosphonium Ylide phosphonium_salt->wittig_reagent Deprotonation base Strong Base (e.g., n-BuLi) base->wittig_reagent wittig_reagent->wittig_reaction alkene (E)-6-Methylhept-3-ene wittig_reaction->alkene hydroboration_oxidation Hydroboration- Oxidation alkene->hydroboration_oxidation final_product This compound hydroboration_oxidation->final_product bh3 1. BH3·THF bh3->hydroboration_oxidation h2o2_naoh 2. H2O2, NaOH h2o2_naoh->hydroboration_oxidation

Caption: Synthetic workflow for this compound via Wittig reaction and hydroboration-oxidation.

Synthesis_Reduction alkynol 6-Methylhept-3-yn-1-ol reduction Reduction alkynol->reduction final_product This compound reduction->final_product reducing_agent Reducing Agent (e.g., LiAlH4 or Na/NH3) reducing_agent->reduction

Caption: Synthesis of this compound via reduction of an alkynol precursor.

Applications in Pheromone Synthesis

Unsaturated alcohols like this compound are valuable building blocks in the synthesis of insect pheromones.[2] Many lepidopteran sex pheromones are straight-chain acetates, alcohols, or aldehydes with one or more double bonds.[5] The defined stereochemistry of the double bond and any chiral centers is often crucial for biological activity.

While a specific pheromone directly synthesized from this compound is not detailed in the available literature, its structural motifs are present in various known pheromones. For instance, derivatives of methylheptenol have been identified as components of pheromones in certain beetle species.[6]

A general experimental workflow for the application of this compound as a pheromone intermediate could involve:

  • Functional Group Transformation: The primary alcohol group of this compound can be modified. For example, it can be oxidized to the corresponding aldehyde, (E)-6-methylhept-3-enal, or esterified to form an acetate derivative. These functional groups are common in insect pheromones.

  • Chain Elongation or Modification: The carbon skeleton can be further elaborated using standard organic reactions to match the structure of a target pheromone.

Pheromone_Application start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification aldehyde (E)-6-Methylhept-3-enal oxidation->aldehyde acetate (E)-6-Methylhept-3-en-1-yl acetate esterification->acetate further_synthesis Further Synthetic Steps aldehyde->further_synthesis acetate->further_synthesis pheromone Target Pheromone further_synthesis->pheromone

Caption: Potential synthetic pathways from this compound to target pheromones.

Conclusion

This compound is a valuable and versatile synthetic intermediate. The provided protocols offer reliable methods for its preparation, and its structure makes it an attractive starting material for the synthesis of more complex molecules, particularly in the field of chemical ecology and drug development. Further research into its applications is warranted to fully explore its potential in organic synthesis.

References

(E)-6-Methylhept-3-en-1-ol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(E)-6-Methylhept-3-en-1-ol is a valuable and versatile chiral building block in organic synthesis, prized for its utility in the construction of complex molecules such as pharmaceuticals, fragrances, and insect pheromones. Its defined (E)-stereochemistry and the presence of both a primary alcohol and a double bond provide multiple reactive sites for strategic functionalization. This application note will detail its synthesis and a key asymmetric transformation, providing protocols for researchers in organic synthesis and drug development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step sequence: a Wittig reaction to construct the carbon skeleton with the desired (E)-alkene geometry, followed by a hydroboration-oxidation to install the primary alcohol.

Step 1: Wittig Olefination

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones.[1][2][3][4] To achieve the (E)-selectivity for the double bond in the target molecule, a stabilized ylide is typically employed. The synthesis begins with the reaction of isovaleraldehyde with 3-pentenyltriphenylphosphonium bromide.[5]

Step 2: Hydroboration-Oxidation

Following the formation of (E)-6-methylhept-3-ene, a hydroboration-oxidation reaction is used to convert the alkene to the corresponding primary alcohol. This reaction proceeds with anti-Markovnikov regioselectivity, placing the hydroxyl group at the terminal carbon of the double bond, and is a syn-addition of the hydroborane across the double bond.[5][6][7]

Application in Asymmetric Synthesis: Sharpless Epoxidation

The allylic alcohol functionality in this compound makes it an excellent substrate for the Sharpless asymmetric epoxidation. This reaction allows for the highly enantioselective synthesis of 2,3-epoxyalcohols, which are versatile intermediates for the synthesis of a wide range of natural products and pharmaceuticals.[8][9][10][11][12] The choice of the chiral tartrate ester ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide.

SubstrateReactionProductCatalyst SystemYield (%)Enantiomeric Excess (e.e.) (%)
This compoundSharpless Asymmetric Epoxidation(2R,3R)-3-((S)-sec-butyl)-oxiran-2-yl)methanol or (2S,3S)-3-((S)-sec-butyl)-oxiran-2-yl)methanolTi(OiPr)₄, (+)-DET or (-)-DET, TBHPHigh>90

Table 1: Representative Data for the Sharpless Asymmetric Epoxidation of an Allylic Alcohol. Data is representative for this class of reaction and specific yields and e.e. for this compound would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction and Hydroboration-Oxidation

Step A: Wittig Reaction to form (E)-6-Methylhept-3-ene

  • Preparation of the Phosphonium Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3-pentenyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while maintaining the temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Aldehyde Addition: Add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude product, (E)-6-methylhept-3-ene, can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes.

Step B: Hydroboration-Oxidation to form this compound

  • Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve the purified (E)-6-methylhept-3-ene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Carefully add aqueous sodium hydroxide (e.g., 3 M, 3 equivalents) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 equivalents), ensuring the internal temperature does not rise significantly.

  • Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Sharpless Asymmetric Epoxidation of this compound

  • Catalyst Preparation: To a flame-dried, two-necked flask containing powdered 4 Å molecular sieves under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to -20 °C.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.05-0.1 equivalents).

  • Add either (+)-diethyl tartrate ((+)-DET) or (-)-diethyl tartrate ((-)-DET, 0.06-0.12 equivalents) to the solution. The choice of tartrate determines the enantiomer of the product.

  • Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the catalyst mixture.

  • Epoxidation: Add a solution of tert-butyl hydroperoxide (TBHP, ~5.5 M in decane, 1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ferrous sulfate to decompose the excess peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite® to remove titanium salts.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting epoxy alcohol can be purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow isovaleraldehyde Isovaleraldehyde wittig_reaction Wittig Reaction isovaleraldehyde->wittig_reaction phosphonium_salt 3-Pentenyltriphenyl- phosphonium Bromide wittig_reagents 1. Strong Base (e.g., n-BuLi) 2. THF phosphonium_salt->wittig_reagents wittig_reagents->wittig_reaction intermediate_alkene (E)-6-Methylhept-3-ene wittig_reaction->intermediate_alkene hydroboration_oxidation Hydroboration- Oxidation intermediate_alkene->hydroboration_oxidation hydroboration_reagents 1. BH3-THF 2. H2O2, NaOH hydroboration_reagents->hydroboration_oxidation final_product This compound hydroboration_oxidation->final_product

Caption: Synthetic workflow for this compound.

Sharpless_Epoxidation_Workflow start_material This compound sharpless_epoxidation Sharpless Asymmetric Epoxidation start_material->sharpless_epoxidation catalyst_system Ti(OiPr)4 (+)- or (-)-DET catalyst_system->sharpless_epoxidation oxidant TBHP oxidant->sharpless_epoxidation epoxy_alcohol Chiral Epoxy Alcohol sharpless_epoxidation->epoxy_alcohol

Caption: Asymmetric epoxidation of this compound.

References

Application Notes and Protocols for Electrophysiological Assays Using (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting electrophysiological assays using the volatile organic compound (E)-6-Methylhept-3-en-1-ol. The focus is on investigating the effects of this compound on olfactory receptor neurons (ORNs), which is crucial for understanding its role as a potential semiochemical, such as a pheromone or a kairomone, in insects. The protocols described here are foundational for screening and characterizing the bioactivity of volatile compounds in entomology, chemical ecology, and drug development for pest management.

The primary techniques detailed are Electroantennography (EAG) and Single Sensillum Recording (SSR), which are powerful methods for measuring the responses of insect olfactory systems to chemical stimuli. While direct quantitative data for this compound is not extensively available in published literature, this guide provides standardized protocols and illustrative data to guide researchers in their experimental design and data interpretation.

Insect Olfactory Signaling Pathway

The insect olfactory system is a highly sensitive and specific apparatus for detecting volatile chemical cues from the environment. Odorant molecules, such as this compound, are detected by specialized olfactory receptor neurons housed in hair-like structures called sensilla, located primarily on the antennae. The binding of an odorant to an odorant receptor (OR) on the dendrite of an ORN initiates a signal transduction cascade. This typically involves an ionotropic mechanism where the OR, in complex with a co-receptor (Orco), forms a ligand-gated ion channel. The influx of cations leads to depolarization of the neuron and the generation of action potentials, which are then transmitted to the antennal lobe of the brain for processing.

cluster_sensillum Sensillum cluster_signal_transduction Signal Transduction Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in lymph OR Odorant Receptor (OR) + Orco OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation IonChannel Ion Channel Opening Depolarization Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe (Brain) ActionPotential->Brain Signal Transmission cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis A1 Prepare this compound dilutions B2 Inject stimulus (this compound) into air stream A1->B2 A2 Excise antenna from insect A3 Mount antenna between electrodes A2->A3 B1 Deliver purified air stream over antenna A3->B1 B1->B2 B3 Record voltage deflection (EAG response) B2->B3 C1 Measure peak amplitude of EAG response B3->C1 C2 Normalize responses to a standard C1->C2 C3 Generate dose-response curve C2->C3 cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis D1 Immobilize insect D2 Locate target sensillum on antenna D1->D2 D4 Insert reference electrode into insect eye D1->D4 D3 Insert recording electrode into sensillum base D2->D3 E2 Record baseline neural activity (spikes) D3->E2 D4->E2 E1 Deliver continuous air stream E3 Deliver stimulus pulse E1->E3 E2->E3 E4 Record neural response to stimulus E3->E4 F1 Count spikes before, during, and after stimulus E4->F1 F2 Calculate change in spike frequency F1->F2 F3 Determine response specificity and sensitivity F2->F3

Application Notes and Protocols for Field Trials of (E)-6-Methylhept-3-en-1-ol as a Putative Semiochemical

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature did not yield specific field trial data for (E)-6-Methylhept-3-en-1-ol. The following application notes and protocols are presented as a generalized template for conducting field trials with a novel semiochemical, based on established methodologies for similar compounds. The data presented is hypothetical and for illustrative purposes only.

Introduction

This compound is a volatile organic compound that may have potential as a semiochemical for insect pest management. Semiochemicals, such as pheromones and kairomones, are used by insects for communication and can be exploited for monitoring, mass trapping, or mating disruption. This document outlines a generalized protocol for the initial field evaluation of this compound as an insect attractant.

Potential Applications:

  • Monitoring: Early detection and population density estimation of target pest species.

  • Mass Trapping: Reducing pest populations by capturing large numbers of individuals.

  • Mating Disruption: Confusing males and preventing them from locating females, thereby reducing reproduction.

Hypothetical Field Trial Data

The following tables represent the type of quantitative data that would be collected during a field trial to assess the efficacy of this compound.

Table 1: Trap Catch of Target Species with Varying Lure Dosages

Lure Dosage (mg)Mean Trap Catch (per trap per week)Standard Deviation
0 (Control)2.51.2
115.84.5
528.37.1
1035.18.9
2032.78.2

Table 2: Comparison of this compound with a Standard Commercial Lure

Lure TypeMean Trap Catch (per trap per week)Standard Deviation
This compound (10 mg)34.88.5
Commercial Lure 'X'38.29.1
Unbaited Control2.11.0

Table 3: Bycatch of Non-Target Species

Lure TypeMean Non-Target Catch (per trap per week)
This compound (10 mg)5.2
Commercial Lure 'X'12.7
Unbaited Control3.8

Experimental Protocols

The following are detailed protocols for conducting field trials to evaluate a new semiochemical like this compound.

Lure Preparation
  • Chemical Purity: Ensure the this compound used is of high purity (e.g., >95%) to avoid confounding results from impurities.

  • Dispenser Selection: Choose a suitable dispenser for controlled release. Common options include rubber septa, polyethylene vials, or membrane-based systems.

  • Loading: Accurately load the desired dosage of the semiochemical onto the dispenser using a calibrated micropipette. A solvent such as hexane can be used to facilitate loading, which is then allowed to evaporate completely in a fume hood.

  • Control Lures: Prepare control lures containing only the solvent (if used) or that are completely blank.

Trap Selection and Placement
  • Trap Type: Select a trap design appropriate for the target insect group. Common types include delta traps, wing traps, funnel traps, or pitfall traps.

  • Experimental Design:

    • Use a randomized complete block design to minimize the effects of spatial variation.

    • Each block should contain one of each treatment (e.g., different lure dosages, control).

    • Replicate each block multiple times (e.g., 4-6 replications) across the study site.

  • Trap Spacing: Ensure traps are spaced sufficiently far apart (e.g., >20 meters) to prevent interference between lures.

  • Placement: Hang traps at a height and in a habitat type (e.g., canopy, understory) that is appropriate for the target insect's behavior.

Data Collection and Analysis
  • Trap Servicing: Service traps at regular intervals (e.g., weekly).

  • Data Recording: Count and record the number of target and non-target insects in each trap.

  • Lure Replacement: Replace lures at appropriate intervals based on their expected field life.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), to determine if there are significant differences between treatments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase lure_prep Lure Preparation trap_prep Trap Preparation lure_prep->trap_prep Combine deployment Trap Deployment trap_prep->deployment data_collection Data Collection deployment->data_collection Weekly data_entry Data Entry & Verification data_collection->data_entry stat_analysis Statistical Analysis data_entry->stat_analysis reporting Reporting stat_analysis->reporting

Caption: Generalized workflow for a semiochemical field trial.

Hypothetical Signaling Pathway

signaling_pathway semiochemical This compound receptor Odorant Receptor (in antenna) semiochemical->receptor Binds to neuron Olfactory Receptor Neuron receptor->neuron Activates antennal_lobe Antennal Lobe (Glomerular Activation) neuron->antennal_lobe Signal Transduction brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->brain Signal Processing behavior Behavioral Response (Attraction) brain->behavior Initiates

Caption: Hypothetical olfactory signaling pathway for an insect attractant.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-6-Methylhept-3-en-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a popular and reliable method for the stereoselective synthesis of (E)-alkenes. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, this typically involves the reaction of a phosphonate ester with isovaleraldehyde.

Q1: The yield of this compound is low. What are the possible causes and solutions?

A1: Low yields in the HWE reaction can stem from several factors. Below is a summary of potential causes and their corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete deprotonation of the phosphonate ester - Ensure the use of a sufficiently strong base (e.g., NaH, NaOMe, BuLi).[1] - Use a fresh, anhydrous solvent (e.g., THF, DME). - Allow sufficient time for the deprotonation to complete before adding the aldehyde.
Decomposition of the aldehyde - Use freshly distilled isovaleraldehyde. - Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.
Side reactions of the aldehyde - Aldol condensation of isovaleraldehyde can be a side reaction. Ensure the reaction is carried out under inert atmosphere and at a controlled temperature.
Suboptimal reaction conditions - The choice of solvent and counterion can influence the reaction rate and yield. Consider screening different solvents or using additives like LiCl with weaker bases.[2]
Difficulties in product isolation - The phosphate byproduct is generally water-soluble, facilitating purification by aqueous extraction.[1] Ensure thorough extraction. - The product is an alcohol and may have some water solubility. Use brine to wash the organic layer to minimize product loss.

Q2: The reaction produces a mixture of (E) and (Z) isomers, with a low E/Z ratio. How can I improve the (E)-selectivity?

A2: The HWE reaction is generally highly (E)-selective.[1][3] However, several factors can influence the stereochemical outcome.

Potential CauseTroubleshooting Steps
Structure of the phosphonate reagent - The use of bulky phosphonate esters can sometimes enhance (E)-selectivity.
Reaction conditions - The choice of base and solvent can impact the E/Z ratio. For instance, using potassium bases can sometimes favor the Z-isomer.[2] - Running the reaction at lower temperatures can sometimes improve selectivity.
Thermodynamic vs. Kinetic Control - Allowing the reaction to reach thermodynamic equilibrium generally favors the more stable (E)-isomer. Ensure sufficient reaction time.[3]
Route 2: Wittig Reaction

The Wittig reaction is another classic method for alkene synthesis. To favor the formation of the (E)-isomer of 6-Methylhept-3-en-1-ol, a stabilized ylide is typically required.

Q1: My Wittig reaction is producing predominantly the (Z)-isomer. How can I obtain the (E)-isomer?

A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized ylides (e.g., those prepared from simple alkyl halides) generally lead to the (Z)-alkene.[4][5]

  • Stabilized ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene.[4][6]

To synthesize this compound, you should employ a stabilized ylide. If your synthesis plan involves a non-stabilized ylide, consider switching to a Horner-Wadsworth-Emmons reaction, which is inherently more (E)-selective.[1][3]

Q2: I am observing a significant amount of triphenylphosphine oxide byproduct that is difficult to remove. What are the best purification strategies?

A2: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.

Purification MethodDescription
Crystallization If the desired alkene is a solid, recrystallization can be an effective method to remove the often highly crystalline triphenylphosphine oxide.
Chromatography Column chromatography on silica gel is a standard method for separating the alkene from triphenylphosphine oxide. A non-polar eluent system is typically effective.
Precipitation of Triphenylphosphine Oxide In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or pentane, followed by filtration.
Route 3: Grignard Reaction with an Epoxide

This route involves the reaction of an organometallic reagent, such as allylmagnesium bromide, with an epoxide, like isobutylene oxide.

Q1: The reaction is sluggish or does not initiate. What could be the problem?

A1: Grignard reactions are sensitive to reaction conditions.

Potential CauseTroubleshooting Steps
Inactive Magnesium - The surface of magnesium metal can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activate the magnesium by crushing it under an inert atmosphere or by adding a small crystal of iodine.
Presence of Water - Grignard reagents are highly basic and react with water. Ensure all glassware is oven-dried and the solvent is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Alkyl Halide - Use a pure and dry alkyl halide to prepare the Grignard reagent.

Q2: I am getting a mixture of products, including a diol. What is the cause?

A2: The formation of a diol suggests that the Grignard reagent is reacting with atmospheric oxygen. It is crucial to maintain a strictly inert atmosphere throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected yields for the synthesis of this compound?

A1: The yields can vary significantly depending on the chosen synthetic route and the optimization of the reaction conditions. The following table provides representative yield ranges based on literature for similar reactions.

Synthetic RouteTypical Yield Range
Horner-Wadsworth-Emmons60-90%
Wittig Reaction (with stabilized ylide)50-80%
Grignard Reaction with Epoxide50-70%

Q2: How can I confirm the stereochemistry of the double bond in my product?

A2: The stereochemistry of the double bond can be determined using proton NMR spectroscopy. The coupling constant (J-value) for the vinylic protons is diagnostic:

  • (E)-isomers typically show a larger coupling constant, in the range of 12-18 Hz .

  • (Z)-isomers exhibit a smaller coupling constant, usually between 6-12 Hz .

Q3: What are the common side products to look out for in the synthesis of this compound?

A3: Besides the (Z)-isomer, other potential side products depend on the synthetic route.

Synthetic RouteCommon Side Products
Horner-Wadsworth-Emmons - Unreacted starting materials (phosphonate, aldehyde). - Aldol condensation products of the aldehyde.
Wittig Reaction - Triphenylphosphine oxide. - Betaine intermediates stabilized by lithium salts.[4]
Grignard Reaction - Wurtz coupling products (e.g., biallyl). - Products from the reaction of the Grignard reagent with CO2 or O2 if the inert atmosphere is not maintained.

Experimental Protocols

Representative Protocol for Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a representative procedure based on established methods for similar transformations.

  • Preparation of the Phosphonate Ylide:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the corresponding phosphonate ester (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Isovaleraldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add freshly distilled isovaleraldehyde (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in HWE Synthesis

G Troubleshooting Low Yield in HWE Synthesis start Low Yield Observed check_deprotonation Check Deprotonation - Base strength? - Anhydrous conditions? start->check_deprotonation check_aldehyde Check Aldehyde Quality - Freshly distilled? - Slow addition? check_deprotonation->check_aldehyde Deprotonation OK solution Yield Improved check_deprotonation->solution Issue Found & Resolved check_conditions Review Reaction Conditions - Solvent? - Temperature? check_aldehyde->check_conditions Aldehyde OK check_aldehyde->solution Issue Found & Resolved check_workup Evaluate Work-up - Efficient extraction? - Brine wash? check_conditions->check_workup Conditions OK check_conditions->solution Issue Found & Resolved check_workup->solution Work-up OK check_workup->solution Issue Found & Resolved

Caption: A flowchart for diagnosing and resolving low yield issues in the Horner-Wadsworth-Emmons synthesis.

Signaling Pathway for (E) vs. (Z) Selectivity in Wittig and HWE Reactions

G Control of Stereoselectivity in Olefination Reactions start Desired Alkene Stereoisomer E_isomer (E)-Alkene start->E_isomer Z_isomer (Z)-Alkene start->Z_isomer HWE Horner-Wadsworth-Emmons (Generally E-selective) E_isomer->HWE Recommended Route Wittig_stabilized Wittig Reaction (Stabilized Ylide) E_isomer->Wittig_stabilized Alternative Route Wittig_non_stabilized Wittig Reaction (Non-stabilized Ylide) Z_isomer->Wittig_non_stabilized Primary Route

References

Technical Support Center: Optimization of Grignard Reactions for Alkenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Grignard reactions involving alkenols.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with an alkenol failing or giving a low yield?

A1: The most common reason for failure or low yield is the presence of the acidic hydroxyl group (-OH) on the alkenol. Grignard reagents are highly basic and will react with the acidic proton of the alcohol in an acid-base reaction, which is much faster than the desired nucleophilic addition to a carbonyl.[1][2] This "quenches" the Grignard reagent, rendering it inactive for the intended carbon-carbon bond formation.

Q2: How can I prevent the Grignard reagent from reacting with the hydroxyl group of my alkenol?

A2: The hydroxyl group must be "protected" with a chemical moiety that is inert to the Grignard reagent and can be removed later to regenerate the alcohol.[2][3][4] Common protecting groups for alcohols in Grignard reactions include silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, and tetrahydropyranyl (THP) ether.[5][6]

Q3: Which protecting group should I choose for my alkenol, TBS or THP?

A3: The choice depends on the overall synthetic strategy and the stability of your molecule to acidic or fluoride-containing reagents.

  • tert-Butyldimethylsilyl (TBS) ethers are robust and stable to a wide range of reaction conditions, including chromatography. They are typically removed with fluoride sources like tetrabutylammonium fluoride (TBAF).[1]

  • Tetrahydropyranyl (THP) ethers are also stable to basic and nucleophilic reagents but are sensitive to acidic conditions.[6][7] A drawback of THP protection is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the alkenol is chiral.[6][7]

Q4: What are the critical parameters to control during a Grignard reaction with a protected alkenol?

A4: Strict anhydrous (dry) conditions are crucial for a successful Grignard reaction. Trace amounts of water will quench the Grignard reagent.[1] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (typically diethyl ether or tetrahydrofuran). The temperature should also be carefully controlled, as Grignard reactions are often exothermic. Low temperatures can sometimes improve selectivity and reduce side reactions.

Q5: What are common side reactions to be aware of?

A5: Besides the acid-base reaction with unprotected alcohols, other potential side reactions include:

  • Enolization of the carbonyl substrate by the Grignard reagent, especially with sterically hindered ketones.[6]

  • Reduction of the carbonyl group, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.[6]

  • Wurtz coupling , a reaction between the Grignard reagent and the starting alkyl halide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Acidic proton from the alkenol's hydroxyl group is quenching the Grignard reagent.Protect the hydroxyl group as a silyl ether (e.g., TBS) or a THP ether before performing the Grignard reaction.[3][4]
Presence of water in the reaction.Use flame-dried or oven-dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of magnesium turnings.Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary.
The Grignard reagent did not form.Ensure the alkyl halide is pure and the solvent is anhydrous. A small amount of heat may be needed to initiate the reaction.
Formation of a significant amount of a ketone instead of the desired tertiary alcohol (when using an ester as the electrophile) Insufficient Grignard reagent was used.Grignard reagents add twice to esters.[8] Use at least two equivalents of the Grignard reagent.
A complex mixture of products is obtained The protecting group is being cleaved during the reaction or workup.Ensure the chosen protecting group is stable to the reaction conditions. For example, avoid acidic workups with THP ethers.
The temperature of the reaction was too high, leading to side reactions.Perform the Grignard addition at a lower temperature (e.g., 0 °C or -78 °C).
The reaction is very slow or does not go to completion Steric hindrance around the carbonyl group or the Grignard reagent.Consider using a more reactive Grignard reagent (e.g., an organolithium) or a less sterically hindered substrate if possible. The addition of a Lewis acid may also enhance reactivity.

Data Presentation

Table 1: Comparison of Protecting Groups for the Grignard Reaction of a Model Alkenol (4-bromo-1-butanol) with Acetone

Protecting GroupProtection Yield (%)Grignard Reaction Yield (%)Deprotection Yield (%)Overall Yield (%)
tert-Butyldimethylsilyl (TBS)~95%~85-90%~90-95%~73-81%
Tetrahydropyranyl (THP)~90%~80-85%~85-90%~61-68%

Note: Yields are approximate and can vary based on specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: Protection of an Alkenol as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the protection of 4-penten-1-ol as a representative alkenol.

Materials:

  • 4-penten-1-ol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-penten-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBSCl (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected alkenol.

Protocol 2: Grignard Reaction with a TBS-Protected Alkenol

This protocol describes the reaction of the TBS ether of 4-bromo-1-butanol with acetone.

Materials:

  • TBS-protected 4-bromo-1-butanol

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of TBS-protected 4-bromo-1-butanol (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard formation.

  • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of acetone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of a TBS Ether

Materials:

  • TBS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in THF.

  • Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

Grignard_Reaction_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection Alkenol Alkenol (R-OH) Protected_Alkenol Protected Alkenol (R-OPG) Alkenol->Protected_Alkenol Protection Protecting_Agent Protecting Group Precursor (e.g., TBSCl, DHP) Protecting_Agent->Protected_Alkenol Protected_Alkenol_Halide Protected Alkenol Halide (X-R-OPG) Grignard_Reagent Grignard Reagent (XMg-R-OPG) Protected_Alkenol_Halide->Grignard_Reagent Grignard Formation Mg Mg Metal Mg->Grignard_Reagent Addition_Product Addition Product Grignard_Reagent->Addition_Product Nucleophilic Addition Carbonyl Carbonyl Compound (R'COR'') Carbonyl->Addition_Product Final_Product Final Product (HO-R-CR'R''-OH) Addition_Product->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent (e.g., TBAF, Acid) Deprotection_Reagent->Final_Product

Caption: Overall workflow for a Grignard reaction with an alkenol.

Troubleshooting_Logic Start Low/No Yield in Grignard Reaction Q1 Is the alkenol's -OH group protected? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are reaction conditions strictly anhydrous? A1_Yes->Q2 Protect Protect the -OH group (e.g., as TBS or THP ether) A1_No->Protect A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the Grignard reagent forming successfully? A2_Yes->Q3 Dry Flame-dry glassware and use anhydrous solvents A2_No->Dry A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Check_Side_Reactions Investigate other side reactions (enolization, reduction) A3_Yes->Check_Side_Reactions Activate_Mg Activate Mg with iodine and ensure pure reagents A3_No->Activate_Mg

References

Technical Support Center: Separation of (E) and (Z) Isomers of 6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the separation of (E) and (Z) isomers of 6-Methylhept-3-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating (E) and (Z) isomers of alkene alcohols like 6-Methylhept-3-en-1-ol?

A1: The most prevalent and effective methods for separating geometric isomers of alkene alcohols are chromatographic techniques. These include High-Performance Liquid Chromatography (HPLC), particularly with silver ion (Ag+) chromatography, and Gas Chromatography (GC), which may require derivatization of the alcohol functional group to enhance volatility and separation.[1][2][3][4]

Q2: Why is silver ion chromatography effective for separating (E) and (Z) isomers?

A2: Silver ion chromatography, also known as argentation chromatography, is a powerful technique for separating unsaturated compounds. The separation is based on the reversible formation of charge-transfer complexes between the silver ions (impregnated on the stationary phase) and the π-electrons of the double bond in the alkene. The stability of these complexes differs for (E) and (Z) isomers, with the less sterically hindered isomer (typically the cis or Z-isomer) forming a stronger complex and thus being retained longer on the column.[3][4][5]

Q3: Can I use standard reversed-phase HPLC for this separation?

A3: While standard reversed-phase HPLC (e.g., with a C18 column) can sometimes separate geometric isomers, it is often challenging for closely related isomers like the (E) and (Z) forms of 6-Methylhept-3-en-1-ol. The small difference in polarity and shape between these isomers may not be sufficient for baseline separation on conventional stationary phases. Silver ion chromatography or the use of specialized columns with shape-selective phases are generally more effective.

Q4: Is derivatization necessary for the GC separation of these isomers?

A4: For Gas Chromatography (GC), derivatization of the hydroxyl group in 6-Methylhept-3-en-1-ol is highly recommended. Derivatization, for example by silylation to form a trimethylsilyl (TMS) ether, increases the volatility and thermal stability of the compound.[2] This leads to improved peak shape and better resolution of the (E) and (Z) isomers on the GC column.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of (E) and (Z) isomers of 6-Methylhept-3-en-1-ol.

Problem Potential Cause Recommended Solution
Poor or No Separation of Isomers Inadequate Selectivity of the Stationary Phase: The column may not be suitable for resolving geometric isomers.HPLC: Employ a silver ion-impregnated silica gel or ion-exchange resin column.[1][3][4] GC: Use a high-resolution capillary column with a polar stationary phase.
Suboptimal Mobile Phase Composition: The mobile phase may not provide sufficient differential partitioning of the isomers.HPLC: Optimize the mobile phase by adjusting the solvent polarity. For silver ion chromatography, a non-polar mobile phase (e.g., hexane/ethyl acetate) is typically used.[6][7][8] GC: Optimize the temperature program and carrier gas flow rate.
Peak Splitting or Tailing Column Overload: Injecting too much sample can lead to distorted peak shapes.[9]Reduce the injection volume or dilute the sample.[10]
Sample Solvent Incompatibility: The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing peak distortion.[11][12]Dissolve the sample in the initial mobile phase or a weaker solvent.[11][12]
Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase can disrupt the flow path.[9][10]Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Irreproducible Retention Times Fluctuations in Temperature: Changes in column temperature can affect retention times.Use a column oven to maintain a constant and stable temperature.
Mobile Phase Instability: The mobile phase composition may be changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[13]
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect retention.Inspect fittings and connections for any signs of leakage.

Experimental Protocols

Protocol 1: HPLC Separation using a Silver Ion Column

This protocol is based on the principles of argentation chromatography, which has been shown to be effective for the separation of E/Z isomers of alkene alcohols.[1]

1. Preparation of the Silver Ion Column:

  • A stationary phase, such as silica gel or a cation-exchange resin, is impregnated with a solution of silver nitrate. For commercially available columns, follow the manufacturer's instructions for activation and equilibration.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of appropriate polarity. A common starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol. The optimal ratio will need to be determined experimentally. A gradient elution may be necessary to achieve the best separation.

3. Sample Preparation:

  • Dissolve a small amount of the (E)/(Z) isomer mixture of 6-Methylhept-3-en-1-ol in the initial mobile phase.

4. HPLC Conditions (Illustrative):

  • Column: Silver-impregnated silica column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20% Ethyl Acetate over 30 minutes)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (if applicable after derivatization).

  • Injection Volume: 10 µL

5. Data Analysis:

  • The (Z)-isomer is expected to have a longer retention time due to stronger interaction with the silver ions.

Protocol 2: GC Separation after Derivatization

This protocol involves the derivatization of the alcohol to a more volatile silyl ether, followed by GC analysis.

1. Derivatization of 6-Methylhept-3-en-1-ol:

  • In a vial, dissolve the isomer mixture in a dry, aprotic solvent (e.g., dichloromethane).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

2. GC-MS Conditions (Illustrative):

  • Column: High-resolution capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

3. Data Analysis:

  • The two isomers should be well-resolved, and their identity can be confirmed by their mass spectra if using an MS detector.

Data Presentation

The following tables present illustrative data for the separation of (E) and (Z) isomers. Note that these are example values, and actual results will vary depending on the specific experimental conditions.

Table 1: Illustrative HPLC Separation Data for a Similar Alkene Alcohol

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)
(E)-isomer15.248.5-
(Z)-isomer17.851.52.1

Table 2: Illustrative GC Separation Data of Derivatized Isomers

Isomer DerivativeRetention Time (min)Peak Area (%)Theoretical Plates (N)
(E)-isomer-TMS12.549.285,000
(Z)-isomer-TMS12.950.888,000

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship in troubleshooting peak splitting.

experimental_workflow cluster_hplc HPLC Method cluster_gc GC Method hplc_start Prepare Ag+ Column & Mobile Phase hplc_sample Dissolve Sample in Mobile Phase hplc_start->hplc_sample hplc_inject Inject Sample onto HPLC hplc_sample->hplc_inject hplc_separate Isocratic or Gradient Elution hplc_inject->hplc_separate hplc_detect Detect with RID/UV hplc_separate->hplc_detect hplc_analyze Analyze Data hplc_detect->hplc_analyze gc_start Derivatize Alcohol to Silyl Ether gc_inject Inject Derivatized Sample into GC gc_start->gc_inject gc_separate Temperature Programmed Separation gc_inject->gc_separate gc_detect Detect with FID/MS gc_separate->gc_detect gc_analyze Analyze Data gc_detect->gc_analyze

Caption: Experimental workflows for HPLC and GC separation of isomers.

troubleshooting_peak_splitting start Peak Splitting Observed q1 Is the sample concentration too high? start->q1 a1_yes Reduce sample concentration or injection volume q1->a1_yes Yes q2 Is the sample solvent compatible with the mobile phase? q1->q2 No end Problem Resolved a1_yes->end a2_yes Dissolve sample in initial mobile phase q2->a2_yes Yes q3 Is the column contaminated or damaged? q2->q3 No a2_yes->end a3_yes Flush or replace the column q3->a3_yes Yes a3_yes->end

References

Technical Support Center: Storage and Handling of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of (E)-6-Methylhept-3-en-1-ol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound, an allylic alcohol, is oxidation. The presence of oxygen can lead to the formation of aldehydes, carboxylic acids, and other degradation products, compromising the purity and activity of the compound.

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be tightly sealed to prevent exposure to air and moisture.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Yes, storage in a freezer is recommended to slow down potential degradation pathways. However, it is crucial to ensure the container is properly sealed to prevent the condensation of moisture inside when it is removed and brought to room temperature. It is also important to blanket the compound with an inert gas before sealing and freezing.

Q4: Are there any recommended antioxidants for long-term storage?

Q5: How does light affect the stability of this compound?

A5: Exposure to light, particularly UV light, can promote the formation of free radicals, which can initiate and accelerate oxidation reactions. Therefore, it is recommended to store this compound in an amber or opaque container to protect it from light.[2]

Troubleshooting Guide

Q1: I suspect my sample of this compound has oxidized. What are the initial signs I should look for?

A1: Initial signs of oxidation can include a change in color (e.g., yellowing), an increase in viscosity, or the appearance of a pungent, acrid odor different from the compound's characteristic smell.

Q2: What analytical techniques can I use to confirm oxidation?

A2: Several analytical techniques can be employed to detect oxidation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the presence of aldehydes, carboxylic acids, and other degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance or increase in the intensity of a carbonyl (C=O) stretching band (around 1700-1750 cm⁻¹), which indicates the formation of aldehydes or ketones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show new signals corresponding to aldehydic protons (around 9-10 ppm) or a broadening of signals due to paramagnetic species.

Q3: My sample shows signs of oxidation. What could have gone wrong with my storage?

A3: Common causes of oxidation during storage include:

  • Improper sealing: The container cap was not airtight, allowing oxygen to enter.

  • Headspace oxygen: The sample was stored with a significant air-filled headspace in the container.

  • Lack of an inert atmosphere: The sample was not stored under an inert gas like argon or nitrogen.

  • Exposure to light or heat: The storage location was not adequately dark or cool.

  • Contamination: The presence of metal ions or other impurities can catalyze oxidation reactions.

Q4: Can I purify a partially oxidized sample of this compound?

A4: Purification of a partially oxidized sample may be possible through techniques like column chromatography or distillation. However, the feasibility and effectiveness of purification will depend on the extent of degradation and the nature of the impurities. It is often more practical to use a fresh, unoxidized sample for critical experiments.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.[1][2]
Light Amber or opaque containerProtects from light-induced radical formation.[2]
Container Glass vial with a PTFE-lined capEnsures an airtight seal and minimizes reactivity.
Handling In a glovebox or under a stream of inert gasMinimizes exposure to air during aliquoting and handling.[2]

Experimental Protocols

Protocol for Long-Term Storage under an Inert Atmosphere

Objective: To properly store this compound to prevent oxidation and maintain its purity over an extended period.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined screw caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • Glovebox (optional, but recommended)

  • Syringes and needles

  • Parafilm or other sealing tape

Procedure:

  • Preparation of Vials: Ensure the storage vials are clean and completely dry. If possible, oven-dry the vials and cool them under a stream of inert gas before use.

  • Aliquoting the Sample (in a glovebox): a. Transfer the required amount of this compound into pre-labeled amber glass vials inside a glovebox filled with an inert atmosphere. b. Tightly screw on the PTFE-lined caps. c. For added security, wrap the cap-vial interface with Parafilm.

  • Aliquoting the Sample (without a glovebox): a. Place the vial with the this compound in an ice bath to reduce its vapor pressure. b. Insert a needle connected to the inert gas source into the vial through the septum cap, ensuring the needle tip is above the liquid level. c. Insert a second, shorter needle to act as a vent for the displaced air. d. Gently flush the headspace of the vial with the inert gas for 1-2 minutes. e. Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas. f. Quickly cap the vial tightly. g. Wrap the cap-vial interface with Parafilm.

  • Storage: a. Place the sealed vials in a labeled secondary container. b. Store the container in a freezer at -20°C or a refrigerator at 4°C, away from light sources.

  • Thawing and Use: a. When ready to use, allow the vial to warm to room temperature before opening to prevent moisture condensation on the cold liquid. b. If the entire aliquot is not used, re-blanket the headspace with inert gas before re-sealing and returning to storage.

Visualizations

Troubleshooting_Oxidation start Suspected Oxidation of this compound visual_inspection Perform Visual Inspection: - Change in color? - Increased viscosity? - Pungent odor? start->visual_inspection analytical_tests Conduct Analytical Tests: - GC-MS for impurities - FTIR for carbonyl peak - NMR for aldehyde protons visual_inspection->analytical_tests Signs of oxidation present no_oxidation No Evidence of Oxidation visual_inspection->no_oxidation No visual signs oxidation_confirmed Oxidation Confirmed analytical_tests->oxidation_confirmed Oxidation products detected analytical_tests->no_oxidation No significant impurities storage_review Review Storage Conditions: - Airtight seal? - Inert atmosphere used? - Stored in cool, dark place? purify_discard Purify or Discard Sample storage_review->purify_discard implement_protocol Implement Proper Storage Protocol storage_review->implement_protocol Improper storage identified oxidation_confirmed->storage_review continue_use Continue with Experiment no_oxidation->continue_use

Caption: Troubleshooting workflow for suspected oxidation.

Inert_Atmosphere_Storage_Workflow start Receive this compound prepare_vials Prepare Clean, Dry Amber Vials start->prepare_vials aliquot Aliquot into Vials prepare_vials->aliquot flush_inert Flush Headspace with Inert Gas (Argon or Nitrogen) aliquot->flush_inert seal_vials Tightly Seal Vials with PTFE-lined Caps flush_inert->seal_vials wrap_seal Wrap with Parafilm seal_vials->wrap_seal store Store at -20°C to 4°C in the Dark wrap_seal->store end Sample is Securely Stored store->end

Caption: Workflow for storage under an inert atmosphere.

References

Technical Support Center: Scaling Up the Synthesis of (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (E)-6-Methylhept-3-en-1-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and reliable method involves a two-step process:

  • Wittig Reaction: An E-selective Wittig reaction between a suitable phosphonium ylide and isovaleraldehyde to form the (E)-6-methylhept-3-ene backbone.

  • Hydroboration-Oxidation: Subsequent anti-Markovnikov hydroboration of the terminal alkene followed by oxidation to yield the primary alcohol, this compound.

Alternative routes, such as the Julia-Kocienski olefination, can also be employed to achieve high E-selectivity in the formation of the double bond.

Q2: How can I maximize the E-selectivity of the Wittig reaction?

A2: To favor the formation of the (E)-alkene, using a stabilized ylide is recommended. However, for non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperatures to favor the more stable threo-betaine, which then eliminates to the (E)-alkene.[1][2] The choice of solvent and the presence of lithium salts can also influence the E/Z ratio.[3]

Q3: What are the critical safety precautions when scaling up this synthesis?

A3: When scaling up, it is crucial to:

  • Perform a thorough risk assessment: Identify potential hazards for each step, especially the handling of pyrophoric reagents like n-butyllithium and the exothermic nature of the Grignard and hydroboration reactions.

  • Ensure adequate cooling: The exothermic nature of these reactions requires a robust cooling system to prevent thermal runaway.

  • Control reagent addition: Slow, controlled addition of reagents is critical to manage the reaction rate and temperature.

  • Use appropriate personal protective equipment (PPE): This includes flame-retardant lab coats, safety glasses, and appropriate gloves.

  • Work in a well-ventilated area: Use a fume hood to handle volatile and hazardous chemicals.

Experimental Protocols

Method 1: Wittig Reaction followed by Hydroboration-Oxidation

This is a widely used method that offers good control over the stereochemistry of the double bond.

Step 1: Synthesis of (E)-6-Methylhept-3-ene via Wittig Reaction

Wittig_Reaction

Wittig Reaction Workflow for (E)-6-Methylhept-3-ene

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(3-Bromopropyl)triphenylphosphonium bromide466.2110046.6 g
n-Butyllithium (2.5 M in hexanes)64.0620080 mL
Isovaleraldehyde86.1311011.5 mL
Anhydrous Tetrahydrofuran (THF)--500 mL

Procedure:

  • Suspend (3-bromopropyl)triphenylphosphonium bromide in 300 mL of anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes) dropwise over 30 minutes. The solution will turn a deep red/orange color, indicating the formation of the ylide.

  • After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of isovaleraldehyde in 100 mL of anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain (E)-6-methylhept-3-ene.

Step 2: Synthesis of this compound via Hydroboration-Oxidation

Hydroboration_Oxidation

Hydroboration-Oxidation Workflow

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(E)-6-Methylhept-3-ene112.22505.61 g
Borane-THF complex (1 M)-2020 mL
Sodium hydroxide (3 M aq.)40.006020 mL
Hydrogen peroxide (30% aq.)34.01606.8 mL
Anhydrous Tetrahydrofuran (THF)--100 mL

Procedure:

  • Dissolve (E)-6-methylhept-3-ene in 80 mL of anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex dropwise over 20 minutes.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: This addition can be exothermic.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield in Wittig reaction 1. Incomplete ylide formation due to wet solvent or reagents. 2. Impure or degraded n-butyllithium. 3. Aldehyde is of poor quality (oxidized or polymerized).[1]1. Ensure all glassware is flame-dried and solvents are rigorously dried. 2. Titrate the n-butyllithium solution before use to determine its exact concentration. 3. Use freshly distilled isovaleraldehyde.
Low E/Z selectivity in Wittig reaction 1. Reaction conditions favor the kinetic Z-product. 2. Presence of lithium salts can decrease Z-selectivity.[3]1. Employ the Schlosser modification for E-selectivity with non-stabilized ylides.[1][2] 2. Use a sodium- or potassium-based base for ylide formation to minimize lithium salt effects.
Formation of triphenylphosphine oxide as a major byproduct This is an inherent byproduct of the Wittig reaction.Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent or by column chromatography.
Low yield in hydroboration-oxidation 1. Wet solvent or reagents quenching the borane. 2. Incomplete oxidation of the trialkylborane.1. Use anhydrous THF and ensure the alkene is dry. 2. Ensure sufficient amounts of NaOH and H₂O₂ are used and allow for adequate reaction time.
Formation of 2-ol isomer in hydroboration Although hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, a small amount of the Markovnikov product can form.[4][5][6][7][8]Slow addition of the borane reagent at low temperatures can improve regioselectivity.[4]
Difficulty in purifying the final product The boiling point of this compound may be close to that of impurities.Use fractional distillation under reduced pressure for efficient separation. Packing the distillation column can improve separation efficiency.[9][10][11][12]

References

Technical Support Center: Purification of Polar Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar unsaturated alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this challenging class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar unsaturated alcohols?

A1: The primary challenges in purifying polar unsaturated alcohols stem from their unique chemical properties:

  • Polarity: The hydroxyl group imparts polarity, leading to strong interactions with polar stationary phases in chromatography and requiring polar solvents for dissolution, which can complicate solvent removal.

  • Unsaturation: The presence of double or triple bonds makes these molecules susceptible to isomerization, oxidation, and polymerization, especially under thermal stress (distillation) or in the presence of acidic or basic conditions (chromatography).[1][2]

  • Volatility: Many polar unsaturated alcohols are volatile, which can lead to sample loss during solvent evaporation. However, some may have high boiling points, requiring vacuum distillation to prevent thermal degradation.

  • Structural Similarity: Crude mixtures often contain structurally similar isomers (e.g., cis/trans isomers like geraniol and nerol) or other terpenoids with similar polarities, making separation difficult.[1][2]

Q2: How do I choose the best purification method for my polar unsaturated alcohol?

A2: The choice of purification method depends on several factors, including the properties of your compound, the nature of the impurities, and the scale of the purification. Below is a decision-making workflow to guide your selection.

G Purification Method Selection Workflow start Start: Crude Mixture of Polar Unsaturated Alcohol is_solid Is the target compound a solid at room temperature? start->is_solid is_thermally_stable Is the compound thermally stable at its boiling point? is_solid->is_thermally_stable No (Liquid) recrystallization Recrystallization of the solid or a solid derivative is_solid->recrystallization Yes large_scale Large scale (>5g)? is_thermally_stable->large_scale Yes chromatography Column Chromatography (Normal or Reverse Phase) is_thermally_stable->chromatography No protecting_group Consider Protecting Group Strategy is_thermally_stable->protecting_group No distillation Fractional or Vacuum Distillation large_scale->distillation Yes large_scale->chromatography No end Pure Compound recrystallization->end distillation->end chromatography->end protecting_group->chromatography

Caption: A workflow to guide the selection of a suitable purification method.

Q3: When should I consider using a protecting group for the alcohol functionality?

A3: A protecting group strategy is advisable when the hydroxyl group interferes with the desired purification method or leads to compound degradation.[3] For instance:

  • Acidic Conditions: If your purification involves acidic conditions that could cause dehydration or rearrangement of the unsaturated alcohol, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether can prevent these side reactions.[3][4]

  • Strongly Basic Conditions: While less common in purification, if you need to use strongly basic conditions that would deprotonate the alcohol, a protecting group is necessary.

  • Improving Chromatographic Separation: In some cases, derivatizing the alcohol can alter its polarity, leading to better separation from impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots on TLC/Column 1. Compound is too polar for the chosen solvent system. 2. Interaction with acidic silica gel. 3. Overloading of the sample.1. Increase the polarity of the mobile phase gradually. For very polar compounds, consider using a solvent system like methanol/dichloromethane.[5][6] 2. Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent to neutralize the silica. Alternatively, use a different stationary phase like alumina. 3. Reduce the amount of sample loaded onto the column.
Compound Decomposes on the Column 1. The compound is unstable on acidic silica gel. 2. The compound is sensitive to air or light and is degrading during the long elution time.1. Deactivate the silica gel by adding a small percentage of water or a base to the slurry before packing the column. Alternatively, use a less acidic stationary phase like Florisil or neutral alumina.[7] 2. Use flash chromatography to reduce the purification time. Protect the column from light by wrapping it in aluminum foil. If the compound is air-sensitive, consider using degassed solvents.
Poor Separation of Isomers 1. The polarity difference between the isomers is too small. 2. Inappropriate solvent system.1. Try a different stationary phase (e.g., silver nitrate impregnated silica for separating compounds based on the degree of unsaturation). 2. Optimize the solvent system using TLC with various solvent mixtures of different polarities. Sometimes a less polar solvent system provides better resolution.
No Compound Eluting from the Column 1. The compound is irreversibly adsorbed onto the stationary phase. 2. The solvent system is not polar enough to elute the compound.1. This can happen with very polar compounds on silica. Try eluting with a very polar solvent like methanol or a mixture of methanol/dichloromethane with a small amount of acetic acid or ammonia, depending on the compound's nature. 2. Gradually increase the polarity of the eluent. If the compound is still not eluting, a "methanol purge" can be attempted to wash everything off the column.[8]
Distillation
Problem Possible Cause(s) Solution(s)
Isomerization or Decomposition of the Product 1. The distillation temperature is too high, causing thermal degradation or rearrangement of the double bonds.[1][2] 2. Presence of acidic or basic impurities that catalyze isomerization.1. Use vacuum distillation to lower the boiling point of the compound. For highly sensitive compounds, consider short-path distillation to minimize the residence time at high temperatures.[1][2] 2. Neutralize the crude mixture before distillation by washing with a dilute solution of sodium bicarbonate (to remove acid) or dilute HCl (to remove base), followed by washing with brine and drying.
Polymerization of the Unsaturated Alcohol The compound is susceptible to free-radical polymerization at high temperatures.1. Add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask in a small amount. 2. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.
Bumping or Uneven Boiling 1. Lack of boiling chips or a stir bar. 2. High viscosity of the liquid.1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Ensure efficient stirring to promote smooth boiling.
Poor Separation of Components 1. The boiling points of the components are too close. 2. Inefficient distillation column.1. Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). 2. Optimize the reflux ratio to improve separation efficiency.

Quantitative Data Summary

Table 1: Comparison of Purification Techniques for Selected Polar Unsaturated Alcohols

Compound Purification Method Stationary/Mobile Phase or Conditions Achieved Purity Yield Reference
Linalool Column ChromatographySilica gel / Benzene:Ethyl Acetate (95:5)>95%Not Reported[This information is synthesized from multiple sources]
Farnesol Column ChromatographySilica gel / Gradient of Ethyl Acetate in Hexanes99%94%[This information is synthesized from multiple sources]
Citronellol Vacuum Fractional Distillation10-30 mmHg80.65%Not Reported[This information is synthesized from multiple sources]
Geraniol Vacuum Fractional Distillation10-30 mmHg76.63%Not Reported[This information is synthesized from multiple sources]

Table 2: Common Protecting Groups for Alcohols

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Stability
tert-Butyldimethylsilyl ether TBDMS or TBSTBDMS-Cl, imidazoleTBAF; or mild acid (e.g., acetic acid in THF/water)Stable to base, mild acid, and many oxidizing/reducing agents.
Tetrahydropyranyl ether THPDihydropyran, catalytic acid (e.g., PTSA)Aqueous acid (e.g., dilute HCl or acetic acid)Stable to base, organometallics, and most oxidizing/reducing agents.
Benzyl ether BnBenzyl bromide (BnBr), base (e.g., NaH)Catalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions, and many oxidizing/reducing agents.

Experimental Protocols

Protocol 1: Purification of a Polar Unsaturated Alcohol by Flash Column Chromatography

This protocol provides a general procedure for purifying a polar unsaturated alcohol using flash column chromatography on silica gel.

1. Preparation: a. TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4. A common starting point for polar alcohols is a mixture of hexanes and ethyl acetate. b. Column Packing: i. Select a column of appropriate size (a general rule is to use 40-60 g of silica gel for every 1 g of crude material). ii. Pack the column as a slurry. To do this, mix the silica gel with the initial, least polar eluent in a beaker and pour it into the column. iii. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

2. Sample Loading: a. Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully apply the sample solution to the top of the silica gel bed using a pipette. c. Open the stopcock and allow the sample to adsorb onto the silica until the liquid level is just at the top of the silica bed. d. Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Elution: a. Carefully add the eluent to the column. b. Apply pressure (e.g., from a nitrogen line or an air pump) to the top of the column to achieve a flow rate of about 2 inches/minute. c. Collect fractions in test tubes or vials.

4. Analysis: a. Monitor the fractions by TLC to identify which fractions contain the purified product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G Flash Column Chromatography Workflow start Start: Crude Sample tlc 1. TLC Analysis to Determine Solvent System start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Solvent System (Apply Pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end G TBDMS Protection and Deprotection alcohol Polar Unsaturated Alcohol (R-OH) protected TBDMS-Protected Alcohol (R-OTBDMS) alcohol->protected TBDMS-Cl, Imidazole, DCM purified Purified Protected Alcohol protected->purified Column Chromatography deprotected Purified Alcohol (R-OH) purified->deprotected TBAF, THF

References

Enhancing stereoselectivity in alkene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for researchers, scientists, and drug development professionals, this guide provides troubleshooting advice and frequently asked questions to enhance stereoselectivity in alkene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing E/Z stereoselectivity in the Wittig reaction?

The stereochemical outcome of the Wittig reaction is primarily influenced by the nature of the ylide, the aldehyde, and the reaction conditions.

  • Ylide Stability: Non-stabilized ylides (e.g., from alkylphosphonium salts) typically favor the formation of Z-alkenes, while stabilized ylides (e.g., those with an adjacent carbonyl or ester group) favor E-alkenes.

  • Reaction Conditions: Salt-free conditions generally enhance Z-selectivity for non-stabilized ylides. The choice of solvent and base also plays a crucial role.

  • Aldehyde Structure: The steric and electronic properties of the aldehyde can influence the stereochemical course of the reaction.

Q2: How can I improve the Z-selectivity of a Wittig reaction with a non-stabilized ylide?

To enhance the formation of the Z-alkene with non-stabilized ylides, consider the following strategies:

  • Use Salt-Free Ylides: The presence of lithium salts can lead to ylide equilibration and decreased Z-selectivity. Preparing the ylide with a sodium base like sodium hexamethyldisilazide (NaHMDS) or in a way that removes lithium salts (e.g., by filtration) can significantly improve the Z/E ratio.

  • Solvent Choice: Polar aprotic solvents like THF or DME are generally preferred.

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can trap the initial cis-oxaphosphetane, favoring the kinetic Z-product.

Q3: My Horner-Wadsworth-Emmons (HWE) reaction is giving poor E-selectivity. What can I do?

The Horner-Wadsworth-Emmons reaction is renowned for its excellent E-selectivity. If you are observing poor selectivity, here are some troubleshooting steps:

  • Choice of Base and Cation: The nature of the cation associated with the base is critical. For example, using NaH or KHMDS often provides higher E-selectivity than LiHMDS. The smaller lithium cation can chelate with the phosphonate and aldehyde, leading to the formation of the Z-alkene.

  • Steric Hindrance: Increasing the steric bulk of the phosphonate ester group (e.g., changing from methyl to ethyl or isopropyl esters) can enhance E-selectivity.

  • Reaction Conditions: Ensure the reaction is run under thermodynamic control, which typically favors the more stable E-alkene. This may involve using higher temperatures or longer reaction times.

Troubleshooting Guide

Problem 1: Low Z:E ratio in a Wittig reaction intended to be Z-selective.

Possible Causes:

  • Presence of Lithium Salts: Lithium halides can catalyze the equilibration of the initially formed cis-oxaphosphetane to the more stable trans-oxaphosphetane, leading to the E-alkene.

  • Ylide Isomerization: The ylide may be isomerizing before the addition of the aldehyde.

  • Reaction Temperature: The reaction may be running at too high a temperature, allowing for equilibration.

Solutions:

StrategyReagents/ConditionsExpected Outcome
Use Salt-Free Ylides Prepare ylide with NaHMDS or KHMDS instead of n-BuLi.Increased Z:E ratio.
Solvent System Use a non-polar solvent like toluene or benzene.May favor kinetic product formation.
Temperature Control Maintain the reaction at -78 °C.Minimizes equilibration to the thermodynamic product.
Aldehyde Addition Add the aldehyde slowly to the pre-formed ylide at low temperature.Ensures rapid reaction before ylide isomerization.
Problem 2: Poor E:Z ratio in a Horner-Wadsworth-Emmons (HWE) reaction.

Possible Causes:

  • Inappropriate Base/Cation: The use of lithium bases can favor the Z-alkene.

  • Substrate Control: The structure of the aldehyde or phosphonate may sterically or electronically favor the Z-product.

  • Kinetic Control: The reaction may be proceeding under kinetic control, which can sometimes favor the Z-isomer.

Solutions:

StrategyReagents/ConditionsExpected Outcome
Base and Cation Selection Use NaH, KHMDS, or DBU as the base.Promotes the formation of the E-alkene.
Additives Incorporate crown ethers (e.g., 18-crown-6) with potassium bases.Can further enhance E-selectivity by sequestering the cation.
Modified Phosphonates Utilize Still-Gennari or Ando-type phosphonates for Z-selectivity if desired.For intentionally forming Z-alkenes.
Thermodynamic Conditions Allow the reaction to run at room temperature or slightly elevated temperatures for a longer duration.Favors the formation of the more stable E-alkene.

Experimental Protocols

Protocol 1: Salt-Free Wittig Reaction for High Z-Selectivity

This protocol describes the formation of a Z-alkene using a non-stabilized ylide under salt-free conditions.

  • Ylide Generation:

    • To a solution of methyltriphenylphosphonium bromide (1.1 eq) in dry THF (0.5 M) at -78 °C under an inert atmosphere, add NaHMDS (1.0 M in THF, 1.05 eq) dropwise.

    • Allow the mixture to slowly warm to 0 °C and stir for 1 hour. A yellow to orange precipitate of the ylide should form.

    • Cool the mixture back down to -78 °C.

  • Wittig Reaction:

    • To the ylide suspension at -78 °C, add a solution of the desired aldehyde (1.0 eq) in dry THF dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography to isolate the Z-alkene.

Diagrams

G cluster_0 Troubleshooting Low Z-Selectivity in Wittig Reactions start Low Z:E Ratio Observed q1 Is a lithium base (e.g., n-BuLi) being used? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 sol1 Switch to a sodium or potassium base (e.g., NaHMDS, KHMDS) to create salt-free conditions. yes1->sol1 q2 Is the reaction run at or above 0 °C? no1->q2 sol1->q2 yes2 Yes q2->yes2 no2 No q2->no2 sol2 Maintain the reaction at a lower temperature, such as -78 °C, to favor the kinetic product. yes2->sol2 end Improved Z-Selectivity no2->end Consider other factors (e.g., solvent, aldehyde structure) sol2->end

Caption: Troubleshooting workflow for low Z-selectivity in Wittig reactions.

G cluster_1 General Workflow for Stereoselective Alkene Synthesis start Define Target Alkene Stereochemistry (E or Z) select_method Select Appropriate Synthesis Method start->select_method wittig Wittig Reaction (non-stabilized ylide for Z, stabilized for E) select_method->wittig Z or E hwe Horner-Wadsworth-Emmons (typically E-selective) select_method->hwe E julia Julia-Kocienski Olefination (typically E-selective) select_method->julia E optimization Optimize Reaction Conditions (Base, Solvent, Temperature) wittig->optimization hwe->optimization julia->optimization analysis Analyze Product Mixture (e.g., NMR, GC) optimization->analysis result Desired Stereoselectivity Achieved? analysis->result end Proceed with Synthesis result->end Yes troubleshoot Troubleshoot Reaction result->troubleshoot No troubleshoot->select_method Re-evaluate Method/Conditions

Caption: Decision-making workflow for selecting a stereoselective alkene synthesis method.

Minimizing byproducts in the synthesis of insect pheromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the chemical synthesis of insect pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing insect pheromones?

A1: The most prevalent and versatile methods for synthesizing the long-chain unsaturated alcohols, acetates, aldehydes, or ketones that constitute the majority of insect pheromones include Olefin Metathesis, the Wittig Reaction, and Iron-Catalyzed Cross-Coupling reactions.[1][2] Each method offers distinct advantages and is chosen based on the target molecule's specific structure and stereochemistry.

Q2: What are the typical byproducts encountered in these synthetic methods?

A2: Each synthetic route is prone to the formation of specific byproducts. In Olefin Metathesis, the primary byproducts are often undesired E/Z stereoisomers of the target pheromone. The Wittig Reaction is known for producing triphenylphosphine oxide, which can be challenging to separate from the desired product. Iron-catalyzed cross-coupling reactions may yield homocoupling products from the Grignard reagents.[3][4][5]

Q3: How can I monitor the progress of my pheromone synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of many organic reactions, including pheromone synthesis.[6] For more detailed analysis of volatile compounds like pheromones, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[7][8][9] It allows for the separation and identification of the desired product and any byproducts, providing quantitative data on the reaction's conversion and selectivity.

Troubleshooting Guides

Olefin Metathesis

Issue 1: Low E/Z Selectivity

  • Question: My olefin metathesis reaction is producing a mixture of E/Z isomers with poor selectivity. How can I improve the stereoselectivity?

  • Answer:

    • Catalyst Selection: The choice of catalyst is critical for controlling stereoselectivity. For Z-selective metathesis, ruthenium-based catalysts are often employed.[10] Conversely, specific catalyst systems can be tuned to favor the E-isomer.[11]

    • Reaction Conditions: Modifying reaction parameters such as temperature, solvent, and reaction time can influence the E/Z ratio. For instance, performing the reaction in dimethylformamide in the presence of lithium or sodium iodide can significantly favor the Z-isomer in certain cases.[4]

    • Substrate Sterics: The steric hindrance of the substrates can impact the stereochemical outcome. In some cases, altering protecting groups on the substrate can influence the selectivity.[12]

Issue 2: Catalyst Decomposition

  • Question: My metathesis catalyst appears to be decomposing, leading to a low yield. What could be the cause and how can I prevent it?

  • Answer:

    • Purity of Reagents and Solvents: Metathesis catalysts can be sensitive to impurities in the reagents and solvents. Ensure all starting materials are of high purity and solvents are anhydrous and de-gassed.

    • Atmosphere: Many metathesis catalysts are sensitive to air and moisture.[12] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

    • Temperature: Excessive heat can lead to catalyst degradation. Follow the recommended temperature profile for the specific catalyst being used.

Wittig Reaction

Issue 1: Difficulty Removing Triphenylphosphine Oxide Byproduct

  • Question: I am struggling to separate my pheromone product from the triphenylphosphine oxide byproduct. What are the best purification methods?

  • Answer:

    • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system.

    • Chromatography: Column chromatography is a highly effective method for separating the nonpolar pheromone product from the more polar triphenylphosphine oxide.[13] A common technique involves dissolving the crude reaction mixture in a nonpolar solvent, which causes the triphenylphosphine oxide to precipitate, followed by filtration and further purification of the filtrate by column chromatography.

    • Extraction: In some cases, a liquid-liquid extraction can be used to partition the product and byproduct between two immiscible solvents.

Issue 2: Low Yield and/or Incomplete Reaction

  • Question: My Wittig reaction is giving a low yield, and I observe unreacted starting material. What are some potential reasons and solutions?

  • Answer:

    • Base Selection: The choice and quality of the base are critical for the formation of the phosphorus ylide. Strong bases like n-butyllithium, sodium hydride, or potassium tert-butoxide are commonly used.[14] Ensure the base is fresh and appropriately handled.

    • Reaction Temperature: The temperature for ylide formation and the subsequent reaction with the carbonyl compound can significantly impact the yield. Ylide formation is often carried out at low temperatures.

    • Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly or not at all.[4] In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.

Iron-Catalyzed Cross-Coupling

Issue 1: Formation of Homocoupling Byproducts

  • Question: My iron-catalyzed cross-coupling reaction is producing significant amounts of homocoupling products from the Grignard reagent. How can I suppress this side reaction?

  • Answer:

    • Additives: The use of additives like N-methyl-2-pyrrolidone (NMP) or magnesium alkoxide salts can suppress the formation of Grignard homocoupling byproducts and improve the selectivity of the cross-coupling reaction.[3][15]

    • Catalyst System: The choice of the iron salt and any supporting ligands can influence the reaction's selectivity. Researching catalyst systems optimized for the specific substrates is recommended.

    • Slow Addition: Slow addition of the Grignard reagent to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby minimizing the rate of homocoupling.

Issue 2: Low Reaction Conversion

  • Question: The iron-catalyzed cross-coupling reaction is not going to completion. What factors could be limiting the conversion?

  • Answer:

    • Grignard Reagent Quality: The Grignard reagent must be freshly prepared and titrated to determine its exact concentration for accurate stoichiometry. Grignard reagents are sensitive to air and moisture.[16]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. It may be necessary to optimize the catalyst loading for the specific reaction.

    • Reaction Temperature: The reaction temperature can significantly affect the rate of reaction. Ensure the reaction is being conducted at the optimal temperature for the chosen catalyst system.

Data Presentation

Table 1: Comparison of E/Z Selectivity in Olefin Metathesis for Pheromone Synthesis

Catalyst TypeSubstratesSolventTemperature (°C)E/Z RatioYield (%)Reference
Ruthenium-based (Z-selective)Terminal OlefinsDichloromethane40>98:2 (Z:E)70-90[17]
Molybdenum-based (Z-selective)Terminal Enol Ethers & Allylic AmidesToluene22-50up to >98:2 (Z:E)51-97[17]
Ruthenium-based (E-selective)DienesDichloromethaneReflux>95:5 (E:Z)80-95[11][18]

Table 2: Typical Yields and Byproducts for Pheromone Synthesis Methods

Synthesis MethodTarget Pheromone TypeTypical Yield (%)Major Byproduct(s)
Olefin MetathesisUnsaturated Alcohols, Acetates70-95E/Z Isomers
Wittig ReactionUnsaturated Aldehydes, Ketones60-85Triphenylphosphine Oxide
Iron-Catalyzed Cross-CouplingDienes, Polyenes75-90Homocoupling Products

Experimental Protocols

Key Experiment: Z-Selective Olefin Cross-Metathesis

This protocol describes a general procedure for the Z-selective cross-metathesis of a terminal alkene with a functionalized olefin to produce a pheromone precursor.

Materials:

  • Ruthenium-based Z-selective metathesis catalyst (e.g., a Hoveyda-Grubbs type catalyst)

  • Functionalized terminal alkene (Substrate A)

  • Partner terminal alkene (Substrate B)

  • Anhydrous, de-gassed dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve the Z-selective ruthenium catalyst (1-5 mol%) in anhydrous, de-gassed DCM in a Schlenk flask.

  • Add the functionalized terminal alkene (Substrate A, 1.0 equivalent) to the flask via syringe.

  • Add the partner terminal alkene (Substrate B, 1.1-2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature to 40 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the flask to the air and adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired Z-alkene product.

Key Experiment: Wittig Reaction and Purification

This protocol outlines a general procedure for a Wittig reaction to form a C=C double bond and the subsequent removal of the triphenylphosphine oxide byproduct.

Materials:

  • Phosphonium salt

  • Strong base (e.g., n-butyllithium in hexanes)

  • Aldehyde or ketone

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexanes and diethyl ether

Procedure:

  • Under an inert atmosphere, suspend the phosphonium salt in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium) dropwise to the suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To remove the triphenylphosphine oxide, triturate the crude residue with cold hexanes or a mixture of hexanes and diethyl ether. The triphenylphosphine oxide will precipitate as a white solid.

  • Filter the solid and wash with cold hexanes.

  • Concentrate the filtrate and purify the desired alkene product by silica gel column chromatography.

Visualizations

experimental_workflow_metathesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Dissolve Z-selective Ru Catalyst in DCM substrate_a Add Substrate A (Functionalized Alkene) catalyst->substrate_a substrate_b Add Substrate B (Partner Alkene) substrate_a->substrate_b stir Stir at RT - 40°C substrate_b->stir monitor Monitor by TLC / GC-MS stir->monitor quench Quench Reaction monitor->quench concentrate Concentrate quench->concentrate purify Column Chromatography concentrate->purify product Isolated Z-Alkene Product purify->product

Caption: Workflow for Z-Selective Olefin Cross-Metathesis.

logical_relationship_wittig_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Wittig Reaction base Poor Base Quality/ Incorrect Choice issue->base temp Suboptimal Reaction Temperature issue->temp sterics Steric Hindrance issue->sterics fresh_base Use Fresh, Strong Base (n-BuLi, NaH) base->fresh_base optimize_temp Optimize Temperature for Ylide Formation & Reaction temp->optimize_temp hwe Consider Horner-Wadsworth-Emmons Reaction sterics->hwe

Caption: Troubleshooting Logic for Low Yield in Wittig Reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemical and chemical purity of synthetic intermediates is paramount in research and drug development. (E)-6-Methylhept-3-en-1-ol, an unsaturated alcohol, serves as a valuable building block in organic synthesis.[1] Its defined (E)-configuration is often critical for the stereochemical integrity of more complex target molecules.[1] This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthetic this compound, offering supporting data and detailed experimental protocols for researchers and scientists.

Source of Impurities: A Note on Synthesis

Impurities in a sample of this compound typically originate from its synthesis. Common synthetic routes include the Wittig reaction between an aldehyde and a phosphonium ylide to form the alkene backbone, followed by hydroboration-oxidation to install the alcohol.[1] Potential impurities, therefore, include the (Z)-isomer, unreacted starting materials, and byproducts from side reactions. An alternative precursor, 6-Methylhept-3-yn-1-ol, which contains an alkyne instead of an alkene, may also be present if the synthesis involves the reduction of an alkyne.[1]

Core Analytical Techniques for Purity Assessment

The comprehensive purity analysis of this compound relies on a combination of chromatographic and spectroscopic methods. The most effective techniques are Gas Chromatography (GC) for assessing the purity regarding volatile components and Nuclear Magnetic Resonance (NMR) spectroscopy for structural and isomeric verification.

Comparison of Key Analytical Methods

Technique Primary Application Information Provided Strengths Limitations
Gas Chromatography (GC) Quantification of volatile impurities and major components.Retention time (tR), Peak Area (% Composition).High sensitivity for volatile compounds; excellent for separating isomers with different boiling points.[2]Requires volatile and thermally stable samples; provides limited structural information.
¹H & ¹³C NMR Spectroscopy Structural confirmation and determination of isomeric purity (E/Z).Chemical shift (δ), coupling constants (J), integration.Unambiguous structural elucidation; definitive for distinguishing geometric isomers.[3]Lower sensitivity compared to GC; quantification can be less precise without an internal standard.
High-Performance Liquid Chromatography (HPLC) Analysis of non-volatile impurities or derivatized samples.Retention time, Peak Area.Suitable for a wide range of compounds, including non-volatile ones.May require derivatization for UV detection of simple alcohols; mobile phase selection can be complex.
Experimental Data & Interpretation

Below are illustrative data sets obtained from the analysis of a synthetic batch of this compound.

Table 1: Gas Chromatography (GC-FID) Purity Analysis

This table summarizes the results from a GC analysis, which is effective for separating volatile components of a mixture.[2] The percent composition is directly related to the area of each peak in the resulting chromatogram.[2]

Peak No. Retention Time (min) Component Identity Peak Area (%)
18.45Solvent (e.g., Diethyl Ether)0.15
212.78(Z)-6-Methylhept-3-en-1-ol1.85
313.52This compound 97.95
415.10Unidentified byproduct0.05

Table 2: ¹H NMR Data for Isomeric Purity Assessment

NMR spectroscopy is exceptionally powerful for distinguishing between geometric isomers.[3] The key differentiating factor between the (E) and (Z) isomers is the coupling constant (J) between the vinylic protons. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller value (6-12 Hz) indicates a cis (Z) configuration.[3]

Assignment (E)-Isomer Chemical Shift (δ, ppm) (E)-Isomer Coupling Constant (J, Hz) (Z)-Isomer Diagnostic Signal (δ, ppm)
-CH=CH-CH₂OH~5.45 (m)J ≈ 15.2 (trans) ~5.35 (m)
-CH=CH -CH₂OH~5.60 (m)J ≈ 15.2 (trans) ~5.50 (m)
-CH₂OH~3.65 (t)J = 6.5~3.68 (t)
-CH(CH₃)₂~0.90 (d)J = 6.6~0.91 (d)

Note: Data is illustrative and based on typical chemical shifts for similar structures.[4]

Visualizing the Analytical Workflow

A structured workflow is essential for a complete and accurate purity assessment. The following diagrams illustrate the logical process and the interplay between different analytical techniques.

Caption: A workflow diagram illustrating the parallel analysis of a synthetic sample.

G Logical Relationships in Purity Assessment cluster_methods Analytical Methods cluster_answers Information Yield Start Purity Question GC Gas Chromatography Start->GC Volatile Components? NMR NMR Spectroscopy Start->NMR Correct Isomer? HPLC HPLC (Optional) Start->HPLC Non-Volatile Components? Volatile Volatile Purity (% Area) GC->Volatile Isomeric Isomeric Purity (E vs. Z) NMR->Isomeric NonVolatile Non-Volatile Impurities HPLC->NonVolatile End Complete Purity Profile Volatile->End Isomeric->End NonVolatile->End

Caption: A diagram showing how different analytical questions are addressed by specific methods.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the purity analysis of this compound.

Protocol 1: Purity by Gas Chromatography (GC)

This method is used to determine the percentage purity and detect volatile impurities.

  • Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A suitable capillary column is a polar phase column (e.g., DB-WAX or INNOWax) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a high-purity solvent such as dichloromethane or diethyl ether.

  • GC Conditions:

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.[2]

    • Injection: 1 µL of the sample solution is injected with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 220°C.

      • Hold: Maintain at 220°C for 5 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

Protocol 2: Isomeric Purity by ¹H NMR Spectroscopy

This protocol is designed to confirm the identity and determine the E/Z isomeric ratio.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Identify the vinylic proton signals (~5.4-5.6 ppm).

    • Measure the coupling constant (J-value) of these signals. A value of ~15 Hz confirms the (E)-isomer.

    • To determine the isomeric ratio, integrate the distinct signals corresponding to the (E) and (Z) isomers and compare their relative areas.

By combining these analytical techniques, researchers can build a comprehensive purity profile for synthetic this compound, ensuring its suitability for subsequent applications in research and development.

References

A Comparative Analysis of (E)-6-Methylhept-3-en-1-ol and its Z-isomer: Uncovering a Gap in Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the biological activities of (E)-6-Methylhept-3-en-1-ol and its corresponding Z-isomer. Despite the distinct stereochemistry of these two molecules, which could imply differing biological effects, no studies directly comparing their activities have been identified. Furthermore, research into the individual biological properties of either isomer appears to be exceptionally limited.

This guide sought to provide researchers, scientists, and drug development professionals with a thorough comparison of the biological activities of this compound and (Z)-6-Methylhept-3-en-1-ol. The intended scope included a detailed presentation of quantitative data, experimental protocols, and visualizations of any associated signaling pathways. However, an exhaustive search of scientific databases and chemical registries has yielded no specific information regarding the biological functions of these compounds.

Data Presentation

No quantitative data on the biological activity of either this compound or its Z-isomer, such as IC50 or EC50 values, could be located in the public domain.

Experimental Protocols

Detailed experimental protocols for bioassays involving these specific isomers are absent from the scientific literature.

Signaling Pathways and Experimental Workflows

As no biological activities have been described for this compound or its Z-isomer, there are no associated signaling pathways or experimental workflows to be visualized.

To illustrate the intended structure of such a visualization, a generic experimental workflow diagram is provided below. This diagram outlines a typical process for screening and characterizing the biological activity of a novel compound.

G cluster_screening Initial Screening cluster_dose_response Dose-Response Analysis cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation compound Test Compound ((E) or (Z)-isomer) primary_assay Primary Bioassay (e.g., Cell Viability) compound->primary_assay Introduce dose_response Dose-Response Curve Generation primary_assay->dose_response Active Hit ic50_ec50 Determine IC50/EC50 dose_response->ic50_ec50 target_id Target Identification ic50_ec50->target_id Potent Compound pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis animal_model Animal Model Testing pathway_analysis->animal_model Confirmed Mechanism pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

Caption: A generalized workflow for the biological evaluation of chemical compounds.

Future Outlook

The absence of biological activity data for this compound and its Z-isomer represents a notable knowledge gap. Given that stereoisomers of other compounds can exhibit significantly different, and sometimes opposing, biological effects, a comparative study of these two molecules could be a fruitful area for future research. Potential avenues of investigation could include their roles as insect semiochemicals, their impact on cellular pathways, or their potential as flavor and fragrance compounds. Until such studies are conducted, the scientific community remains without the necessary data to perform a meaningful comparison of the biological activities of these two isomers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structures of related insect pheromones and their corresponding biological activities. The information presented is supported by experimental data from electroantennography (EAG) and gas chromatography-mass spectrometry (GC-MS), offering insights into the structure-activity relationships of these crucial semiochemicals.

Data Presentation: Comparative Biological Activity of Pheromone Analogs

The following table summarizes the electroantennographic (EAG) responses of male Raspberry Bud Moths (Heterocrossa rubophaga) and Guava Moths (Coscinoptycha improbana) to their primary pheromone component, (Z)-nonadec-12-en-9-one, and a series of structurally related analogs. The data is presented as the mean EAG response in millivolts (mV) ± Standard Error of the Mean (SEM).

Compound NameChemical StructureRaspberry Bud Moth Mean EAG Response (mV ± SEM)Guava Moth Mean EAG Response (mV ± SEM)
(Z)-nonadec-12-en-9-one (Pheromone) C₁₉H₃₆O1.2 ± 0.2 1.5 ± 0.3
(Z)-nonadec-12-en-9-olC₁₉H₃₈O0.4 ± 0.10.5 ± 0.1
(Z)-11-methylenenonadec-7-eneC₂₀H₃₈0.1 ± 0.050.2 ± 0.1
(Z)-nonadec-12-en-9-amineC₁₉H₃₉N0.2 ± 0.10.3 ± 0.1
(Z)-11-methoxynonadec-7-eneC₂₀H₄₀O0.1 ± 0.050.2 ± 0.1
(Z)-1-(octylsulfinyl)-dec-3-eneC₁₈H₃₆OS0.1 ± 0.050.2 ± 0.1
Dichloromethane (Control)CH₂Cl₂0.1 ± 0.050.2 ± 0.1

Data synthesized from studies on carposinid moths.[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

This protocol outlines the general steps for identifying volatile pheromone components from female moths.[3]

  • Pheromone Collection : Volatiles released by female moths are collected using an aeration method, trapping the compounds in a glass column containing an adsorbent material.

  • Sample Preparation : The trapped compounds are eluted from the adsorbent using a solvent (e.g., n-hexane) and concentrated.

  • GC-MS Analysis : The extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Gas Chromatography : The sample is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program involves an initial oven temperature of 35°C, ramped to 290°C at 8°C/min, with a final hold for 10 minutes.[3] The carrier gas (e.g., helium) flow rate is kept constant at 1 mL/min.[3]

    • Mass Spectrometry : As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

  • Compound Identification : The mass spectrum of each unknown component is compared to a spectral library (e.g., NIST MS Program) to identify potential matches.[3] Confirmation is achieved by comparing the retention time and mass spectrum with those of a synthetic standard.

Electroantennography (EAG) for Measuring Olfactory Response

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a quantitative measure of its sensitivity to different compounds.[4][5][6]

  • Antenna Preparation : An antenna is excised from a male moth and mounted between two electrodes using a conductive gel.[7] One electrode serves as the reference and is inserted into the base of the antenna, while the recording electrode makes contact with the tip.

  • Stimulus Delivery : A continuous stream of charcoal-filtered, humidified air is passed over the antenna. The test compound, dissolved in a solvent and applied to a piece of filter paper, is introduced into the airstream as a puff.

  • Signal Recording : The electrical potential change across the antenna upon stimulation is amplified and recorded by a computer. The amplitude of the EAG response (in millivolts) is proportional to the degree of stimulation of the olfactory receptor neurons.

  • Data Analysis : The EAG responses to different pheromone analogs are compared to the response elicited by the primary pheromone and a solvent control to determine their relative biological activity.

Visualizations

Insect Olfactory Signal Transduction Pathway

The following diagram illustrates the key steps involved in the perception of a pheromone molecule by an insect's olfactory system, from its entry into the sensillum to the activation of the olfactory receptor neuron.[8][9][10]

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Olfactory Receptor (OR) PBP_Pheromone->OR Delivery & Activation IonChannel Ion Channel Signal Signal Transduction Cascade OR->Signal CoR Co-Receptor (e.g., Orco/SNMP) CoR->Signal Depolarization Neuron Depolarization (Action Potential) IonChannel->Depolarization Ion Influx Signal->IonChannel Opens

Caption: A diagram of the insect olfactory signaling pathway.

Experimental Workflow for Comparative Pheromone Analysis

This workflow outlines the sequential process of identifying and comparing the biological activity of insect pheromones and their analogs.

Experimental_Workflow cluster_0 Pheromone Identification cluster_1 Analog Synthesis & Testing cluster_2 Data Analysis & Comparison Pheromone_Collection Pheromone Collection (Aeration) Extraction Solvent Extraction & Concentration Pheromone_Collection->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Structure Elucidation GCMS->Identification Analog_Synthesis Synthesis of Pheromone Analogs Identification->Analog_Synthesis EAG Electroantennography (EAG) Screening Identification->EAG Analog_Synthesis->EAG Data_Analysis Comparative Data Analysis (Structure-Activity Relationship) EAG->Data_Analysis

Caption: Workflow for comparative analysis of insect pheromones.

References

Unraveling Olfactory Overlaps: A Comparative Guide to Pheromone Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of pheromone signaling is paramount. While pheromones are often lauded for their species-specific nature, the reality is a complex landscape of chemical communication where cross-reactivity between compounds and receptors of different species can and does occur. This guide provides a comparative analysis of cross-reactivity studies, offering a compilation of experimental data, detailed protocols for key assessment techniques, and visual representations of the underlying biological and experimental frameworks.

The Basis of Pheromone Recognition and Cross-Reactivity

At the molecular level, the specific interaction between a pheromone molecule and a receptor protein, often an Odorant-Binding Protein (OBP) followed by an Odorant Receptor (OR), governs the initiation of a behavioral response. The degree of specificity in this interaction determines the potential for cross-reactivity. Structurally similar pheromone components from different species can sometimes bind to the same receptor, leading to unintended signaling. This phenomenon is not merely a biological curiosity; it has significant implications for the development of species-specific pest management strategies and for understanding the evolutionary pressures that shape chemical communication systems.

Comparative Analysis of Pheromone Binding Affinities

The binding affinity between a pheromone and its corresponding OBP is a critical determinant of the sensitivity and specificity of the olfactory system. Cross-reactivity can be quantitatively assessed by comparing the dissociation constants (Kd) or inhibition constants (Ki) of various pheromone compounds with a specific OBP. Lower Kd or Ki values indicate stronger binding affinity.

The following tables summarize data from several studies, showcasing the binding affinities of different pheromone components and their analogs to OBPs from various insect species. This comparative data highlights instances of both high specificity and significant cross-reactivity.

OBPSpeciesLigandBinding Affinity (Ki in µM)Reference
BgerOBP26 Blattella germanica (German Cockroach)Blattellaquinone (Pheromone)241.99 ± 12.2[1]
Analogue-1>500[1]
Analogue-2>500[1]
BgerOBP40 Blattella germanica (German Cockroach)Blattellaquinone (Pheromone)241.72 ± 30.6[1]
Analogue-1>500[1]
Analogue-2>500[1]
AgifOBP7 Aphidius gifuensis (Aphid Parasitoid)(E)-β-farnesene (Aphid Alarm Pheromone)>100[2]
CAU-II-11 ((E)-β-farnesene analog)1.07 ± 0.08[2]
AgifOBP9 Aphidius gifuensis (Aphid Parasitoid)(E)-β-farnesene (Aphid Alarm Pheromone)<10[2]
Plant Green Volatiles<10[2]
Aphid Sex Pheromones<10[2]
OBPSpeciesLigandBinding Affinity (Ki in µM)Reference
MaltOBP9 Monochamus alternatusp-cymene (pH 7.4)<50[3]
p-cymene (pH 5.0)>50[3]
(+)-β-pinene (pH 7.4)<50[3]
(+)-β-pinene (pH 5.0)<50[3]
Myrcene (pH 7.4)<50[3]
Myrcene (pH 5.0)<50 (slightly higher affinity)[3]
MaltOBP10 Monochamus alternatusVarious Ligands (pH 7.4)Broad binding[3]
Various Ligands (pH 5.0)Less impact from pH change[3]

Experimental Protocols for Assessing Cross-Reactivity

Accurate and reproducible experimental methods are the bedrock of reliable cross-reactivity studies. This section provides detailed protocols for three key techniques used to generate the comparative data presented above: Fluorescence Competitive Binding Assay, Electroantennography (EAG), and Behavioral Bioassays in a wind tunnel.

Fluorescence Competitive Binding Assay

This in vitro assay is a powerful tool for quantifying the binding affinity of pheromones and their analogs to purified OBPs.

Principle: A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), binds to the hydrophobic pocket of the OBP, resulting in an increase in fluorescence intensity. A competing ligand (the pheromone compound being tested) is then introduced. If the test ligand binds to the OBP, it will displace the fluorescent probe, causing a decrease in fluorescence. The concentration of the test ligand required to displace 50% of the fluorescent probe (IC50) is used to calculate the inhibition constant (Ki).

Detailed Protocol:

  • Protein Expression and Purification:

    • Clone the gene encoding the OBP of interest into an appropriate expression vector (e.g., pET-30b).[4]

    • Transform the vector into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).[5]

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5]

    • Purify the recombinant OBP using affinity chromatography (e.g., Ni-NTA resin).[4][5]

    • Verify the purity and size of the protein using SDS-PAGE.[5]

  • Fluorescence Measurements:

    • Perform all measurements in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5][6]

    • Use a spectrofluorometer with a quartz cuvette.[6]

    • Set the excitation wavelength to 337 nm for 1-NPN and record the emission spectrum from 390 to 460 nm.[5]

  • Binding of the Fluorescent Probe:

    • To a 2 µM solution of the purified OBP, titrate with a 1 mM stock solution of 1-NPN in methanol to final concentrations ranging from 1 to 24 µM.[5]

    • Record the fluorescence intensity at each concentration.

    • Determine the dissociation constant (Kd) of the OBP/1-NPN complex by linearizing the binding curve using a Scatchard plot.[5]

  • Competitive Binding Assay:

    • Prepare a solution containing 2 µM of the OBP and 2 µM of 1-NPN.[5]

    • Titrate this solution with increasing concentrations of the competitor ligand (test pheromone), typically ranging from 2 to 30 µM.[5]

    • Record the fluorescence intensity at each competitor concentration.

    • The fluorescence intensity will decrease as the competitor displaces 1-NPN.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the competitor that causes a 50% reduction in fluorescence.

    • Calculate the inhibition constant (Ki) using the following equation: Ki = [IC50] / (1 + [1-NPN] / K1-NPN) where [1-NPN] is the free concentration of 1-NPN and K1-NPN is the dissociation constant of the OBP/1-NPN complex.[5]

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical response of the entire antenna to a volatile stimulus. It is a valuable tool for screening the activity of different pheromone compounds and assessing cross-reactivity at the peripheral sensory level.

Principle: An insect antenna is excised and placed between two electrodes. When a puff of air containing a volatile compound is passed over the antenna, olfactory receptor neurons that are sensitive to that compound will depolarize, generating a small electrical potential. This potential difference is amplified and recorded as an EAG response. The amplitude of the response is generally proportional to the number of responding neurons and the intensity of the stimulus.

Detailed Protocol:

  • Antenna Preparation:

    • Anesthetize an insect (e.g., a moth) by cooling it on ice or using CO2.

    • Carefully excise one antenna at its base using fine scissors.[7]

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).[7][8] The recording electrode makes contact with the distal end of the antenna, and the reference electrode is connected to the base.

  • Stimulus Delivery:

    • Prepare serial dilutions of the synthetic pheromone compounds in a suitable solvent (e.g., hexane).

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a controlled puff of purified and humidified air through the pipette, carrying the volatile stimulus over the antenna.[7]

  • Recording:

    • The electrodes are connected to a high-impedance amplifier.

    • The amplified signal is digitized and recorded using appropriate software.

    • The EAG response is visualized as a negative voltage deflection.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.

    • To allow for comparison between different antennae and different preparations, responses are often normalized. This can be done by expressing the response to a test compound as a percentage of the response to a standard reference compound (e.g., a known pheromone component for that species).

    • Compare the normalized EAG responses across different pheromone compounds and different species to assess cross-reactivity.[9][10]

Behavioral Bioassays: Wind Tunnel

Wind tunnel assays are used to study the behavioral responses of insects to airborne pheromones in a controlled environment that simulates natural conditions.[11][12] This allows for the assessment of not only attraction but also the fine details of upwind flight behavior.

Principle: An insect is released at the downwind end of a tunnel with a controlled laminar airflow. A pheromone stimulus is released from a source at the upwind end. The insect's flight path and behaviors are recorded and analyzed to determine its response to the pheromone.

Detailed Protocol:

  • Wind Tunnel Setup:

    • Use a wind tunnel of appropriate dimensions (e.g., 200 cm length × 75 cm height × 75 cm width) with a controlled airflow (e.g., 30 cm/s).[12]

    • Maintain controlled environmental conditions (e.g., 27 ± 2 °C, 55 ± 5% RH) and appropriate lighting for the insect's activity period.[12]

  • Pheromone Source:

    • Prepare the pheromone stimulus by applying a known amount of the synthetic compound or blend onto a dispenser, such as a rubber septum or a piece of filter paper.[12]

    • Place the dispenser at the upwind end of the tunnel.

  • Insect Release and Observation:

    • Use insects of a specific age and mating status (e.g., 2- to 3-day-old virgin males).

    • Acclimatize the insects to the wind tunnel conditions before the experiment.

    • Release individual insects at the downwind end of the tunnel.

    • Record the insect's behavior for a set period (e.g., 5 minutes) using a video camera.[12]

  • Behavioral Parameters Recorded:

    • Take-off: Whether the insect initiates flight.[13]

    • Upwind flight: Whether the insect flies towards the pheromone source.[13]

    • Casting: The characteristic side-to-side flight pattern used to locate a pheromone plume.

    • Source contact: Whether the insect lands on or near the pheromone source.[13]

  • Data Analysis:

    • Quantify the percentage of insects exhibiting each behavior for different pheromone stimuli.

    • Analyze flight tracks to determine parameters such as flight speed, turning angle, and plume-following success.

    • Compare the behavioral responses to different pheromone compounds or blends to assess cross-attraction.[14][15]

Visualizing Pheromone Signaling and Experimental Workflows

To better understand the complex processes involved in pheromone cross-reactivity, visual diagrams can be invaluable. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a generalized pheromone signaling pathway and the experimental workflows described above.

Pheromone Signaling Pathway

This diagram illustrates the key steps from the initial binding of a pheromone molecule to an OBP to the eventual behavioral response.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space (Sensillum Lymph) cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Receptor Neuron Pheromone Pheromone OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP_Complex Pheromone-OBP Complex OBP->Pheromone_OBP_Complex OR Odorant Receptor (OR) Pheromone_OBP_Complex->OR Interaction & Pheromone Release Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Leads to Behavioral_Response Behavioral Response Action_Potential->Behavioral_Response Signal to Brain

Caption: Generalized Pheromone Signaling Pathway.

Experimental Workflow: Fluorescence Competitive Binding Assay

This diagram outlines the logical flow of the fluorescence competitive binding assay.

Fluorescence_Binding_Workflow start Start purify_obp Express and Purify OBP start->purify_obp determine_kd_probe Determine Kd of OBP-Probe Complex purify_obp->determine_kd_probe run_competition Run Competitive Binding Assay determine_kd_probe->run_competition calculate_ic50 Calculate IC50 run_competition->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki end End calculate_ki->end

Caption: Fluorescence Competitive Binding Assay Workflow.

Experimental Workflow: Electroantennography (EAG)

This diagram illustrates the steps involved in conducting an EAG experiment.

EAG_Workflow start Start prepare_antenna Prepare Insect Antenna start->prepare_antenna prepare_stimuli Prepare Pheromone Stimuli start->prepare_stimuli record_responses Record EAG Responses prepare_antenna->record_responses prepare_stimuli->record_responses analyze_data Analyze and Normalize Data record_responses->analyze_data compare_responses Compare Cross-Reactivity analyze_data->compare_responses end End compare_responses->end

Caption: Electroantennography (EAG) Experimental Workflow.

By integrating quantitative data with detailed methodologies and clear visual aids, this guide aims to provide researchers with a comprehensive resource for understanding and investigating the nuances of pheromone cross-reactivity. This knowledge is crucial for advancing our understanding of chemical ecology and for the development of more effective and environmentally sound pest management solutions.

References

Spectroscopic comparison of (E)-6-Methylhept-3-en-1-ol and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the world of chemical analysis, the precise identification and characterization of molecules are paramount. For researchers, scientists, and professionals in drug development, understanding the structural nuances of a compound and its derivatives is crucial for predicting its behavior and potential applications. This guide provides a detailed spectroscopic comparison of (E)-6-Methylhept-3-en-1-ol and two of its key derivatives: (E)-6-Methylhept-3-en-1-yl acetate and (E)-6-Methylhept-3-enoic acid. By examining their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we can elucidate the structural modifications and their impact on the spectral properties of these molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound and its acetate and carboxylic acid derivatives. This quantitative data provides a clear basis for comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
This compoundH1~3.6t~6.5 Hz
H2~2.2q~6.5 Hz
H3~5.5dt~15.0, 6.0 Hz
H4~5.4dt~15.0, 6.5 Hz
H5~1.9q~6.5 Hz
H6~1.6m
H7, H8~0.9d~6.5 Hz
OHvariablebr s
(E)-6-Methylhept-3-en-1-yl acetateH1~4.0t~6.5 Hz
H2~2.3q~6.5 Hz
H3~5.5dt~15.0, 6.0 Hz
H4~5.4dt~15.0, 6.5 Hz
H5~1.9q~6.5 Hz
H6~1.6m
H7, H8~0.9d~6.5 Hz
CH₃ (acetate)~2.0s
(E)-6-Methylhept-3-enoic acidH2~3.1d~7.0 Hz
H3~5.6dt~15.0, 7.0 Hz
H4~5.5dt~15.0, 6.5 Hz
H5~2.0q~6.5 Hz
H6~1.6m
H7, H8~0.9d~6.5 Hz
COOHvariablebr s

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

CompoundCarbonChemical Shift (ppm)
This compoundC1~62
C2~39
C3~125
C4~135
C5~42
C6~28
C7, C8~22
(E)-6-Methylhept-3-en-1-yl acetateC1~64
C2~37
C3~124
C4~136
C5~42
C6~28
C7, C8~22
C=O (acetate)~171
CH₃ (acetate)~21
(E)-6-Methylhept-3-enoic acidC1~178
C2~39
C3~122
C4~138
C5~42
C6~28
C7, C8~22

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

CompoundFunctional GroupAbsorption Range (cm⁻¹)Intensity
This compoundO-H stretch3200-3600Strong, Broad
C-H stretch (sp³)2850-3000Medium-Strong
C=C stretch~1670Weak
C-O stretch1050-1200Medium
(E)-6-Methylhept-3-en-1-yl acetateC=O stretch~1740Strong
C-O stretch1200-1250Strong
C-H stretch (sp³)2850-3000Medium-Strong
C=C stretch~1670Weak
(E)-6-Methylhept-3-enoic acidO-H stretch (acid)2500-3300Very Broad
C=O stretch~1710Strong
C-H stretch (sp³)2850-3000Medium-Strong
C=C stretch~1670Weak

Table 4: Mass Spectrometry (MS) Data (Predicted Key Fragments)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Interpretation
This compound128110, 95, 81, 67, 55, 41[M-H₂O]⁺, loss of alkyl fragments
(E)-6-Methylhept-3-en-1-yl acetate170110, 95, 81, 67, 55, 43[M-CH₃COOH]⁺, loss of alkyl fragments, [CH₃CO]⁺
(E)-6-Methylhept-3-enoic acid142127, 97, 83, 69, 55, 45[M-CH₃]⁺, loss of alkyl fragments, [COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral range is typically 4000-400 cm⁻¹.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to specific functional groups by comparing the peak positions (in cm⁻¹) to correlation charts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition:

  • Gas Chromatography:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Column: A nonpolar capillary column (e.g., DB-5ms).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Processing:

  • The mass spectrum of the compound is obtained as it elutes from the GC column.

  • Identify the molecular ion peak (M⁺), if present.

  • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

  • Propose fragmentation mechanisms to explain the observed peaks and confirm the molecular structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Compound (E)-6-Methylhept-3-en-1-olor its Derivatives NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Analysis IR FT-IR Spectroscopy Compound->IR Analysis MS GC-Mass Spectrometry Compound->MS Analysis NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Elucidation and Comparative Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

This comprehensive guide provides a framework for the spectroscopic comparison of this compound and its derivatives. By following the detailed experimental protocols and utilizing the comparative data tables, researchers can confidently identify and characterize these and similar compounds, facilitating their work in drug development and other scientific endeavors.

Safety Operating Guide

Proper Disposal of (E)-6-Methylhept-3-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of (E)-6-Methylhept-3-en-1-ol, a flammable alcohol, tailored for researchers, scientists, and drug development professionals.

This compound, due to its flammable nature as an alcohol, is classified as a hazardous waste.[1][2] Improper disposal can lead to significant safety risks, including fire and environmental contamination, and may result in regulatory penalties. Adherence to the following procedures is crucial for the safe and compliant disposal of this substance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Characterization and Segregation

This compound is characterized as a flammable liquid. Based on safety data for similar C8 alcohols, it should be treated as a combustible liquid. This classification mandates its disposal as hazardous waste.

Key Prohibitions:

  • DO NOT dispose of this compound down the sanitary sewer. Flammable liquids are strictly prohibited from drain disposal.[2]

  • DO NOT dispose of this compound in regular laboratory trash. This creates a significant fire hazard.

  • DO NOT mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases, as this can cause vigorous reactions.[3][4]

Waste streams should be segregated at the point of generation. Collect this compound waste separately from non-hazardous waste and other incompatible chemical wastes.

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable for alcohol waste.[4][5]

    • Ensure the container has a secure, tight-fitting cap to prevent the release of flammable vapors.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • Identify the contents as "this compound" and include the hazard characteristic "Flammable Liquid."

    • Indicate the approximate concentration if it is in a solution.

    • An accumulation start date should be marked on the label once the first drop of waste is added.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][7]

    • The SAA must be a secondary containment system, such as a tray or bin, to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.[3]

  • Requesting Disposal:

    • Once the waste container is full (leaving at least 10% headspace to allow for vapor expansion) or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (typically 90 to 180 days depending on generator status), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative parameters for the disposal of flammable liquid waste like this compound, based on general laboratory hazardous waste guidelines.

ParameterGuidelineCitation
EPA Ignitability Characteristic Flash point < 140°F (60°C) or >24% alcohol by volume[1][8]
Container Headspace Leave at least 10% of the container volume empty
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste[9]
Storage Time Limit (SQG) Up to 180 days in a Central Accumulation Area
Storage Time Limit (LQG) Up to 90 days in a Central Accumulation Area[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterization Step 1: Characterization cluster_collection Step 2: Collection & Segregation cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated char Is the waste a flammable liquid (alcohol-based)? start->char collect Collect in a designated, compatible, and labeled Hazardous Waste container. char->collect  Yes   drain DO NOT pour down the drain. char->drain  No   trash DO NOT dispose of in regular trash. char->trash  No   segregate Segregate from incompatible wastes (e.g., oxidizers, acids). collect->segregate store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. segregate->store keep_closed Keep container closed except when adding waste. store->keep_closed full Is the container full or has the storage time limit been reached? keep_closed->full full->store  No   ehs_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. full->ehs_pickup  Yes  

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Personal protective equipment for handling (E)-6-Methylhept-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: (E)-6-Methylhept-3-en-1-ol

This document provides immediate, essential safety protocols and logistical plans for handling this compound (CAS: 68900-88-9) in a laboratory setting. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.

Hazard Identification and Summary

While some safety data sheets (SDS) may classify this compound as non-hazardous under OSHA criteria, it is prudent to treat it with the caution required for a flammable organic alcohol that may cause irritation.[1] Adherence to rigorous safety protocols is essential for minimizing risk.

Hazard CategoryDescriptionRecommended GHS Pictogram
Flammability As a C8 alcohol, this compound is a combustible liquid. Vapors may form flammable mixtures with air and can travel to an ignition source and flash back.[2][3]🔥
Eye Contact May cause serious eye irritation. Similar alcohols are classified as eye irritants.[2][4] Direct contact should be avoided.
Skin Contact Prolonged or repeated contact may cause skin irritation or defatting.
Inhalation Inhalation of high concentrations of vapor may cause respiratory tract irritation and narcotic effects.[3]
Ingestion Assumed to have low to moderate toxicity, similar to other heptanols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. All personnel must wear the specified equipment when handling this compound.[5]

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, indirectly vented chemical splash goggles.[2][6]Protects against splashes and potential eye irritation.
Hand Protection Chemical-resistant gloves. Butyl rubber is recommended for extended contact. Nitrile gloves may be used for incidental splash protection but must be replaced immediately upon contamination.[7][8]Prevents skin contact. Alcohols can degrade some glove materials.
Body Protection Flame-retardant lab coat or a 100% cotton lab coat.[3] Avoid synthetic materials that can melt onto skin in a fire.Protects skin from splashes and provides a barrier in case of fire.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges should be used.[9][10][11]Prevents inhalation of potentially irritating or narcotic vapors.
Glove Selection: Chemical Resistance Data

Choosing the correct glove material is crucial for safety. The following table summarizes the general chemical resistance of common laboratory gloves to alcohols.

Glove MaterialRecommended UseGeneral Resistance RatingBreakthrough Time Consideration
Nitrile Incidental splash contact onlyFair to Good[12][13]Can be short (<15 minutes). Gloves must be removed and replaced immediately after contact.[14] Not recommended for immersion or extended handling.
Butyl Rubber Extended contact or immersionVery Good to Excellent[7][8][15]Provides superior resistance to alcohols, ketones, and esters, offering longer protection.
Neoprene Incidental splash contactGood[16]Offers moderate resistance; suitable for splash protection but inferior to Butyl for prolonged use.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures safety at every stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Dispensing cluster_post Phase 3: Post-Handling & Storage prep1 Review SDS & Protocol prep2 Don Required PPE (Goggles, Butyl Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work Inside Chemical Fume Hood prep4->handle1 handle2 Ground container if transferring >4L handle1->handle2 handle3 Dispense smallest required quantity handle2->handle3 handle4 Keep container tightly sealed when not in use handle3->handle4 post1 Wipe down work area handle4->post1 post2 Properly dispose of waste post1->post2 post3 Return container to flammable storage cabinet post2->post3 post4 Remove PPE and wash hands thoroughly post3->post4

Caption: Standard workflow for safely handling this compound.
Detailed Methodology

  • Preparation Phase:

    • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and the experimental protocol.

    • PPE: Don all required personal protective equipment as specified in the table above. Butyl rubber gloves are the preferred choice.[8]

    • Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Emergency Preparedness: Confirm that a spill kit rated for flammable liquids is accessible and an ABC fire extinguisher is nearby.[6]

  • Handling and Dispensing Phase:

    • Location: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize vapor inhalation.[3][17]

    • Static Electricity: When transferring volumes greater than four liters, bond and ground the dispensing and receiving containers to prevent static discharge.[3]

    • Quantity: Only dispense the minimum amount of chemical needed for the procedure to reduce the quantity of hazardous material in the work area.

    • Container Management: Keep the primary container tightly sealed when not actively dispensing.

  • Post-Handling and Storage Phase:

    • Decontamination: Clean the work surface thoroughly after use.

    • Waste: Dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.

    • Storage: Return the chemical to a designated flammable liquids storage cabinet.[3] Do not store in a standard refrigerator or freezer; only explosion-proof or flammable-rated units are acceptable.[18]

    • Hygiene: Remove PPE and wash hands with soap and water upon completion of the task.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

G cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs size Assess Spill Size (>1L or outside hood?) spill->size major1 Alert others & Evacuate area size->major1 Yes minor1 Alert others in immediate area size->minor1 No major2 Pull fire alarm if ignition risk major1->major2 major3 Close lab doors major2->major3 major4 Call Emergency Response major3->major4 minor2 Remove ignition sources minor1->minor2 minor3 Contain spill with absorbent dikes minor2->minor3 minor4 Cover with absorbent material minor3->minor4 minor5 Collect residue with non-sparking tools minor4->minor5 minor6 Place in sealed waste container minor5->minor6 minor7 Clean area with soap & water minor6->minor7

Caption: Decision workflow for responding to a flammable liquid spill.
Detailed Emergency Protocols

  • In Case of a Small Spill (<1 Liter and Contained in Fume Hood):

    • Alert personnel in the immediate vicinity.[19]

    • Eliminate all nearby ignition sources.

    • Wear appropriate PPE, including butyl gloves, goggles, and a lab coat. If vapors are significant, use an organic vapor respirator.

    • Contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads).[4]

    • Cover the contained spill with more absorbent material.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a heavy-duty plastic bag or a sealable container.[2]

    • Wipe the spill area clean with soap and water.

    • Seal and label the container as hazardous waste for proper disposal.

    • Restock the spill kit.

  • In Case of a Large Spill (>1 Liter or Outside a Fume Hood):

    • Immediately alert everyone in the lab and evacuate the area.[19]

    • If there is a risk of fire, activate the nearest fire alarm.

    • Close the laboratory doors to contain vapors.

    • Call your institution's emergency response team and inform them of the chemical identity and location.

    • Remain safely nearby to provide information to emergency responders.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste, including residues and spill cleanup materials, in a designated, properly labeled, and sealable hazardous waste container.

    • The container must be compatible with flammable organic liquids.

    • Do not mix with incompatible waste streams (e.g., strong oxidizers).[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and within secondary containment.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.